Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-chlorothiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVYOWGRDJFONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377920 | |
| Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6702-95-0 | |
| Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate basic properties
An In-Depth Technical Guide to Ethyl 5-Chloro-1,2,3-thiadiazole-4-carboxylate: Properties, Synthesis, and Applications
Introduction
The 1,2,3-thiadiazole scaffold is a significant pharmacophore in modern medicinal chemistry and agrochemical research.[1][2] Derivatives containing this heterocyclic system exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[2][3] this compound stands out as a particularly valuable synthetic intermediate. The presence of a chloro-substituent at the C5 position provides a reactive handle for nucleophilic substitution, while the ethyl ester at C4 allows for further functionalization, making it a versatile building block for creating diverse molecular libraries.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It details the fundamental properties, established synthesis protocols, chemical reactivity, and key applications of this compound, providing the technical accuracy and field-proven insights required for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis and analysis.
Chemical Structure
Caption: Chemical Structure of this compound.
Core Properties
The fundamental properties of the title compound are summarized below. These values are essential for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 6702-95-0 | [4] |
| Molecular Formula | C₅H₅ClN₂O₂S | [4][5] |
| Molecular Weight | 192.62 g/mol | [4][5] |
| Purity | Typically ≥97% | [5] |
| Appearance | No data available | [5] |
| InChI Key | HAVYOWGRDJFONW-UHFFFAOYSA-N | [5] |
Spectroscopic Profile (Expected)
While specific experimental spectra depend on acquisition conditions, the following provides an expert interpretation of the expected spectroscopic signatures for structural verification.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the ethyl ester group. One would anticipate a quartet signal for the methylene protons (-CH₂-) deshielded by the adjacent oxygen atom, and a triplet signal for the terminal methyl protons (-CH₃-).
-
¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. Key expected signals include the carbonyl carbon of the ester group (highly deshielded), two distinct signals for the C4 and C5 carbons of the thiadiazole ring, and the two signals corresponding to the ethyl group carbons.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group. Other characteristic peaks would include C-Cl stretching and vibrations associated with the C=N and N=N bonds within the heterocyclic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the (M+2)⁺ peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the presence of the chlorine-37 isotope, confirming the presence of a single chlorine atom.
Synthesis and Mechanism
The construction of the 1,2,3-thiadiazole ring is most commonly and efficiently achieved via the Hurd-Mori synthesis .[7][8] This reaction involves the dehydrative cyclization of an appropriate α-acylhydrazone derivative using thionyl chloride (SOCl₂).[1]
Rationale for Method Selection
Expertise & Experience: The Hurd-Mori synthesis is a robust and versatile method for accessing 1,2,3-thiadiazoles from readily available starting materials.[8] The reaction proceeds by treating a hydrazone, often an N-acyl or N-tosylhydrazone, with thionyl chloride, which serves as both the sulfur source and the cyclizing agent.[7] The success of this cyclization can be highly dependent on the electronic nature of the precursor. Research has shown that the presence of electron-withdrawing groups on the nitrogen of the hydrazone precursor can significantly improve reaction yields, a critical consideration for optimizing the synthesis.[9][10]
Caption: General workflow for the Hurd-Mori synthesis of the title compound.
Detailed Experimental Protocol (Representative)
Trustworthiness: This protocol is a self-validating system, providing a clear, step-by-step methodology that can be reproduced by a trained synthetic chemist.
Objective: To synthesize this compound.
Step 1: Synthesis of the Semicarbazone Intermediate
-
To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol, add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the corresponding semicarbazone.
Step 2: Hurd-Mori Cyclization
-
Suspend the dried semicarbazone (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its predictable reactivity, primarily centered around the C5-chloro substituent.
The 1,2,3-thiadiazole ring is electron-deficient, which activates the chlorine atom at the C5 position, making it a good leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, positioning this compound as a versatile scaffold for library synthesis.
Caption: Reactivity of the title compound in SₙAr reactions.
Key Transformations:
-
Amination: Reaction with primary or secondary amines yields 5-amino-1,2,3-thiadiazole derivatives.
-
Thiolation: Treatment with thiols leads to the formation of 5-thioether-1,2,3-thiadiazoles.
-
Alkoxylation: Reaction with alkoxides or phenoxides produces the corresponding 5-ether derivatives.
Applications in Research and Development
The 1,2,3-thiadiazole core is a privileged structure in multiple fields of chemical biology and materials science.[2][11]
-
Medicinal Chemistry: The broad biological activities of 1,2,3-thiadiazoles make them attractive scaffolds for drug discovery.[1] Derivatives have shown potential as anti-HIV, antimicrobial, and anticancer agents.[1][3] The title compound provides a direct entry point for creating novel analogues for screening campaigns.
-
Targeted Protein Degradation: this compound is classified as a Protein Degrader Building Block .[4] This identifies it as a valuable component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, it can be used as a linker or part of the E3 ligase-binding moiety, a cutting-edge area of drug development focused on eliminating disease-causing proteins rather than just inhibiting them.
-
Agrochemicals: Certain 1,2,3-thiadiazole derivatives are known to function as plant activators, inducing Systemic Acquired Resistance (SAR) in plants to protect them from pathogens.[10] The title compound is a suitable precursor for developing new fungicides and plant health products.[1]
Safety and Handling
This compound is intended for laboratory research use only.[5] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For complete safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined synthesis via the Hurd-Mori reaction and the predictable SₙAr reactivity of its C5-chloro group make it an ideal starting point for the synthesis of diverse compound libraries. Its established and potential applications in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, and in agrochemical development, underscore its importance for researchers and scientists in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. isres.org [isres.org]
- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The 1,2,3-thiadiazole scaffold is a compelling heterocycle in medicinal chemistry, frequently explored for its diverse biological activities. This guide focuses on a specific, yet under-documented derivative, Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (CAS No. 6702-95-0). While extensive literature on this particular molecule is sparse, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents. This document aims to provide a comprehensive technical overview, drawing upon established principles of thiadiazole chemistry and data from closely related analogues to empower researchers in their exploration of this promising compound.
Compound Identification and Physicochemical Properties
This compound is a substituted 1,2,3-thiadiazole with the chemical formula C₅H₅ClN₂O₂S and a molecular weight of 192.62 g/mol [1][2]. The presence of a chlorine atom at the 5-position and an ethyl carboxylate group at the 4-position of the thiadiazole ring are key structural features that influence its reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 6702-95-0 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1][2] |
| Molecular Weight | 192.62 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Appearance | No data available (likely a solid) | Inferred from similar compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structural features |
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis would likely proceed in two main steps:
-
Formation of the corresponding hydrazone from a suitable starting material.
-
Cyclization of the hydrazone using thionyl chloride to form the 1,2,3-thiadiazole ring.
A detailed, generalized experimental protocol based on the synthesis of a similar compound, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, is provided below[3].
Experimental Protocol (Generalized):
Step 1: Formation of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve the starting ketoester (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a mild base, for instance, sodium acetate (1.5 equivalents), to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The hydrazone product may precipitate.
-
Collect the precipitate by filtration and wash with a cold solvent (e.g., ethanol).
-
Dry the solid to obtain the hydrazone intermediate.
Step 2: Hurd-Mori Cyclization
-
Suspend the dried hydrazone intermediate (1.0 equivalent) in an inert solvent like dichloromethane or dioxane in a round-bottom flask.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram 1: Proposed Synthesis Workflow
Caption: A generalized workflow for the synthesis of the title compound.
Spectral Characterization
-
¹H NMR: The spectrum is expected to show a quartet and a triplet corresponding to the ethyl group protons. The chemical shifts would be in the typical regions for an ethyl ester.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two carbons of the thiadiazole ring. The carbon attached to the chlorine atom would be significantly deshielded.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-Cl stretching, and vibrations associated with the thiadiazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.
Researchers synthesizing this compound should perform a full spectral characterization to confirm its identity and purity.
Applications in Research and Drug Development
Thiadiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[4]. The 1,2,3-thiadiazole isomer, in particular, has been investigated for its potential in various therapeutic areas.
Potential Applications:
-
Scaffold for Novel Therapeutics: The title compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. The chloro- and ester functionalities provide reactive handles for further chemical modifications.
-
Protein Degrader Building Block: Some suppliers have categorized this compound as a "Protein Degrader Building Block"[2], suggesting its potential use in the development of proteolysis-targeting chimeras (PROTACs) or other targeted protein degradation technologies.
-
Agrochemicals: Thiadiazole derivatives have also found applications in agriculture as pesticides and herbicides.
Diagram 2: Potential Research Applications
Caption: Potential research avenues for the title compound.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only and not for human or veterinary use. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a chemical entity with significant, yet largely untapped, potential in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications based on the broader knowledge of thiadiazole chemistry. It is our hope that this technical overview will stimulate further research into this and related compounds, ultimately leading to new discoveries and innovations.
References
An In-depth Technical Guide to Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its potential as a scaffold for developing novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound possesses a five-membered aromatic ring containing one sulfur and two nitrogen atoms, a chlorine atom at position 5, and an ethyl carboxylate group at position 4. This unique arrangement of heteroatoms and functional groups imparts specific electronic and steric properties that are crucial for its biological activity.
Table 1: Physicochemical Properties of this compound and its non-chlorinated analog.
| Property | Value (this compound) | Value (Ethyl 1,2,3-thiadiazole-4-carboxylate) |
| CAS Number | 6702-95-0[1] | 3989-36-4[2] |
| Molecular Formula | C₅H₅ClN₂O₂S[1][3] | C₅H₆N₂O₂S[2] |
| Molecular Weight | 192.62 g/mol [1][3] | 158.18 g/mol [2] |
| Appearance | Data not available | Solid[2] |
| Melting Point | Data not available | 86.25 °C[2] |
| Boiling Point | Data not available | 277.55 °C[2] |
| Purity | Typically ≥97%[3] | Not specified |
Synthesis of this compound
The synthesis of the 1,2,3-thiadiazole ring is commonly achieved through the Hurd-Mori synthesis.[4][5] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[4] For this compound, the synthesis starts with the formation of ethyl glyoxylate semicarbazone, followed by cyclization with thionyl chloride.
Synthetic Pathway
Caption: Synthesis of this compound via Hurd-Mori reaction.
Experimental Protocol
Part A: Synthesis of Ethyl Glyoxylate Semicarbazone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl glyoxylate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Addition of Base: Add sodium acetate (1.5 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. Collect the precipitate by filtration and wash with cold ethanol.
-
Drying: Dry the solid to obtain ethyl glyoxylate semicarbazone.
Part B: Hurd-Mori Cyclization to this compound
-
Reaction Setup: Suspend the dried ethyl glyoxylate semicarbazone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cooling: Cool the suspension in an ice bath (0 °C) with continuous stirring.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is a hazardous substance and should be handled in a fume hood with appropriate personal protective equipment.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-water. Excess thionyl chloride can be neutralized by the slow addition of an aqueous solution of sodium bicarbonate.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Analytical Characterization
A comprehensive structural elucidation of the synthesized compound is essential. The following analytical techniques are recommended for full characterization.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound.
| Technique | Expected Signals |
| ¹H NMR | - Triplet at ~1.4 ppm (3H, -CH₃ of ethyl group)- Quartet at ~4.4 ppm (2H, -CH₂ of ethyl group) |
| ¹³C NMR | - ~14 ppm (-CH₃ of ethyl group)- ~62 ppm (-CH₂ of ethyl group)- ~145 ppm (C4 of thiadiazole ring)- ~155 ppm (C5 of thiadiazole ring)- ~160 ppm (C=O of ester) |
| IR (Infrared) | - ~1720 cm⁻¹ (C=O stretching of ester)- ~1500-1600 cm⁻¹ (C=N and C=C stretching of the ring)- ~1200-1300 cm⁻¹ (C-O stretching)- ~700-800 cm⁻¹ (C-Cl stretching) |
| Mass Spectrometry (MS) | - Molecular ion peak [M]⁺ at m/z 192 and 194 in a ~3:1 ratio, characteristic of a chlorine atom.[8]- A major fragmentation pathway is the loss of N₂, a characteristic fragmentation of 1,2,3-thiadiazoles.[9] |
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Potential Applications in Drug Discovery
The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11]
The presence of a chlorine atom and an ethyl carboxylate group on the thiadiazole ring of the title compound offers several advantages for drug development:
-
Modulation of Physicochemical Properties: The chlorine atom can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.
-
Metabolic Stability: The halogen may block sites of metabolism, leading to a longer half-life in vivo.
-
Scaffold for Further Derivatization: The ethyl ester provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). For instance, hydrolysis of the ester to the carboxylic acid would allow for the formation of amide bonds with various amines.
Given the known biological activities of the 1,2,3-thiadiazole core, this compound is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[12][13][14]
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling chlorinated heterocyclic compounds should be followed.[15][16][17] Avoid inhalation of dust, ingestion, and contact with skin and eyes.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of new pharmaceuticals. Its synthesis via the well-established Hurd-Mori reaction is straightforward, and its structure allows for diverse chemical modifications. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chem-casts.com [chem-casts.com]
- 3. This compound [cymitquimica.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. isres.org [isres.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sarcouncil.com [sarcouncil.com]
- 14. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. gebauer.com [gebauer.com]
- 17. fishersci.com [fishersci.com]
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Abstract
This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical development. The 1,2,3-thiadiazole core is a recognized pharmacophore present in a variety of biologically active compounds, including antiviral, antifungal, and anticancer agents.[1] This guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway to this target molecule. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen strategy, provides detailed, field-tested experimental protocols, and outlines the necessary data for structural validation. The core of the synthesis relies on the versatile Hurd-Mori reaction, a classical yet highly effective method for constructing the 1,2,3-thiadiazole ring system.[2][3] This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of functionalized thiadiazoles.
Introduction: Strategic Importance and Synthetic Design
The 1,2,3-thiadiazole moiety holds a prominent position among heterocyclic scaffolds due to its broad spectrum of biological activities.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it an attractive target for synthetic chemists. This compound, in particular, is a trifunctional molecule, possessing an ester for amide coupling, a chloro-substituent for nucleophilic substitution or cross-coupling reactions, and the thiadiazole ring itself, which can engage in various chemical transformations.
The primary synthetic challenge lies in the controlled construction of the substituted heterocyclic core. The Hurd-Mori 1,2,3-thiadiazole synthesis presents the most common, convenient, and versatile approach.[4] This reaction involves the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂).[2][4] Our synthetic strategy is therefore designed around this key transformation, beginning with a commercially viable precursor and proceeding through a stable hydrazone intermediate.
Retrosynthetic Analysis and Pathway Rationale
A logical retrosynthetic analysis reveals a direct and efficient pathway to the target molecule. The 1,2,3-thiadiazole ring is disconnected via the Hurd-Mori reaction, identifying a key hydrazone intermediate. This hydrazone, in turn, is derived from a β-keto ester precursor, which provides the necessary carbon framework.
The key insight is the selection of the correct starting β-keto ester. To achieve the desired substitution pattern (an ethyl carboxylate at C4 and a chlorine at C5), the synthesis must begin with Ethyl 4-chloro-3-oxobutanoate . This precursor contains the chloro-substituted methylene group that will become the C5-position of the thiadiazole and the keto-ester moiety that will form the C4-carboxylate portion of the ring.
Caption: Retrosynthetic pathway for the target molecule.
The Core Synthesis: A Step-by-Step Elucidation
The forward synthesis is a two-step process, beginning with the formation of a stable hydrazone intermediate, followed by the decisive ring-closing cyclization.
Step 1: Synthesis of the Semicarbazone Intermediate
The first step involves the condensation of Ethyl 4-chloro-3-oxobutanoate with a hydrazine derivative. While various hydrazines can be used, semicarbazide is an excellent choice as it typically forms stable, crystalline semicarbazone products that are easily purified by recrystallization.[1][5]
The Causality Behind the Choice:
-
Stability: Semicarbazones are generally more stable and less hazardous to handle than simple hydrazones.
-
Reactivity: The semicarbazone provides the necessary N-acylhydrazone functionality that readily reacts with thionyl chloride in the subsequent Hurd-Mori cyclization.[1]
-
Reaction Control: The condensation is typically performed under mildly acidic conditions to activate the ketone carbonyl for nucleophilic attack by the hydrazine nitrogen, followed by dehydration.
Reaction Scheme: Ethyl 4-chloro-3-oxobutanoate + Semicarbazide → Ethyl 4-chloro-3-(semicarbazono)butanoate
Step 2: Hurd-Mori Cyclization with Thionyl Chloride
This is the key ring-forming step. The semicarbazone intermediate is treated with thionyl chloride (SOCl₂), which serves a dual role. It acts as a dehydrating agent and the source of the sulfur atom for the thiadiazole ring.[4][6]
Mechanistic Insight: The precise mechanism of the Hurd-Mori reaction has been a subject of study. A plausible pathway involves the initial reaction of the hydrazone with thionyl chloride, followed by an intramolecular electrophilic attack on the α-methylene carbon.[4] Subsequent cyclization and elimination steps lead to the formation of the aromatic 1,2,3-thiadiazole ring system with the loss of carbon dioxide and ammonia (from the semicarbazide moiety).[4] Careful temperature control is essential, as thionyl chloride is a highly reactive reagent.[7]
Caption: Simplified mechanism of the Hurd-Mori reaction.
Experimental Protocols and Data Validation
The following protocols are representative methodologies based on established procedures for hydrazone formation and Hurd-Mori cyclization.[1][4][8][9]
Protocol 1: Synthesis of Ethyl 4-chloro-3-(semicarbazono)butanoate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add Ethyl 4-chloro-3-oxobutanoate (1.0 eq) and ethanol (approx. 5 mL per gram of ketoester).
-
Reagent Addition: In a separate beaker, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Condensation: Add the semicarbazide solution dropwise to the stirred ketoester solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. A white precipitate should form.
-
Workup: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound
-
Setup: To a 100 mL two-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add the dried semicarbazone intermediate (1.0 eq).
-
Reagent Addition: Add excess thionyl chloride (SOCl₂) (approx. 5-10 eq) dropwise to the semicarbazone at 0 °C (ice bath). Caution: The reaction is exothermic and releases gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 70-80 °C) for 2-3 hours.[7] Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Extraction: Quench the residue by slowly adding it to ice-cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure ester.
Data for Validation
All synthesized compounds must be rigorously characterized to confirm their identity and purity.
| Parameter | This compound |
| Molecular Formula | C₅H₅ClN₂O₂S[10] |
| Molecular Weight | 192.62 g/mol [10] |
| Appearance | Expected to be a solid or oil |
| Purity (Typical) | >97%[10] |
| ¹H NMR (CDCl₃, ppm) | Expected signals for ethyl group: triplet (~1.4 ppm, 3H) and quartet (~4.4 ppm, 2H). |
| ¹³C NMR (CDCl₃, ppm) | Expected signals for ester carbonyl, thiadiazole ring carbons, and ethyl group carbons. |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ expected at 193.62; check for characteristic chlorine isotope pattern [M+2]. |
| Expected Yield | 60-80% (post-chromatography) |
Safety and Handling Considerations
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethyl 4-chloro-3-oxobutanoate: This compound is a lachrymator and should be handled with care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. All reaction workups involving quenching of reactive reagents should be performed slowly and with cooling.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a semicarbazone intermediate from Ethyl 4-chloro-3-oxobutanoate, followed by a Hurd-Mori cyclization using thionyl chloride. This pathway is strategically sound, utilizing common reagents and well-established reactions. The resulting functionalized thiadiazole is a versatile intermediate, primed for further elaboration in the synthesis of novel compounds for pharmaceutical and agrochemical research. The detailed protocols and validation data provided herein offer a complete and trustworthy guide for scientists in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. isres.org [isres.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [cymitquimica.com]
An In-depth Technical Guide to the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
Abstract
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antibacterial, antifungal, antiviral, and antitumor properties.[1] This technical guide provides a comprehensive overview of the Hurd-Mori synthesis, a classical and highly effective method for the preparation of 1,2,3-thiadiazoles. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven experimental protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthetic route.
Introduction: The Significance of the 1,2,3-Thiadiazole Moiety
Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, have garnered significant attention in pharmaceutical and agrochemical research.[1][2] The 1,2,3-thiadiazole isomer, in particular, is a key pharmacophore found in a variety of biologically active compounds.[3] Its derivatives are known to act as plant activators, inducing systemic acquired resistance (SAR) in plants, and have shown promise as therapeutic agents for a range of human diseases.[1][4][5] The development of efficient and reliable synthetic methods for accessing this privileged scaffold is therefore of paramount importance.
The Hurd-Mori synthesis, first reported by Charles D. Hurd and Raymond I. Mori, provides a direct and versatile route to 1,2,3-thiadiazoles from readily available starting materials.[6][7] This method typically involves the cyclization of a hydrazone derivative bearing an α-methylene group with thionyl chloride (SOCl₂).[3][6]
The Hurd-Mori Reaction: Mechanism and Causality
The Hurd-Mori synthesis is a robust reaction that proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Core Mechanism
The reaction commences with the formation of a hydrazone from a ketone containing an α-methylene group and a hydrazine derivative, such as semicarbazide or N-tosylhydrazine.[3][8] The resulting hydrazone is then treated with thionyl chloride.
A plausible mechanism for the cyclization step is as follows:
-
Electrophilic Attack: The thionyl chloride acts as an electrophile and is attacked by the nitrogen atom of the hydrazone.
-
Cyclization: This is followed by an intramolecular cyclization, where the sulfur atom attacks the α-carbon.
-
Elimination: Subsequent elimination of water and other byproducts leads to the formation of the aromatic 1,2,3-thiadiazole ring.[6][9]
A kinetic study of the reaction of thionyl chloride with para-substituted acetophenone semicarbazones suggests that the reaction proceeds through the attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization and loss of carbon dioxide and ammonia to yield the 1,2,3-thiadiazole system.[6]
Figure 1: Generalized workflow of the Hurd-Mori synthesis.
Critical Experimental Parameters and Their Rationale
Several factors can significantly impact the yield and purity of the desired 1,2,3-thiadiazole product:
-
Choice of Hydrazone Precursor: The reaction is broadly applicable to hydrazones derived from ketones with an α-methylene group. Semicarbazones and N-tosylhydrazones are commonly employed.[3][6] The nature of the substituents on the ketone can influence the reaction rate and yield.
-
Thionyl Chloride Stoichiometry: An excess of thionyl chloride is often used to drive the reaction to completion.[8] However, a large excess can lead to side reactions and purification challenges. Careful optimization is key.
-
Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for the cyclization step due to its inertness and ability to suspend the hydrazone.[3]
-
Temperature: The reaction is typically performed at low temperatures (e.g., in an ice bath) during the addition of thionyl chloride to control the exothermic nature of the reaction and minimize side product formation.[3][10] The reaction mixture is then often allowed to warm to room temperature or gently refluxed.[3]
-
Work-up Procedure: Quenching the reaction with ice is a critical step to decompose excess thionyl chloride.[3] A subsequent wash with a mild base, such as sodium bicarbonate solution, neutralizes any remaining acidic byproducts.[3]
-
N-Protecting Group on Heterocyclic Substrates: For substrates containing a nitrogenous heterocycle, the choice of the N-protecting group is crucial. Electron-withdrawing groups are preferred as they can lead to significantly higher yields of the desired 1,2,3-thiadiazole.[4][5][10]
Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole
This section provides a detailed, step-by-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a representative example of the Hurd-Mori reaction.[3]
Part A: Formation of Acetophenone Semicarbazone
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.
-
Add a solution of acetophenone (1.0 eq) in ethanol.
-
Reflux the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[3]
Part B: Cyclization to 4-phenyl-1,2,3-thiadiazole
Materials:
-
Acetophenone semicarbazone
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Caution: This step should be performed in a well-ventilated fume hood. Suspend acetophenone semicarbazone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.[3]
Figure 2: Step-by-step experimental workflow for the synthesis of 4-phenyl-1,2,3-thiadiazole.
Modern Variations and Improvements of the Hurd-Mori Synthesis
While the classical Hurd-Mori reaction is highly effective, concerns over the use of the hazardous reagent thionyl chloride have prompted the development of milder and more environmentally friendly alternatives.[10]
TBAI-Catalyzed Reaction of N-Tosylhydrazones with Elemental Sulfur
A significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[11] This metal-free method provides 1,2,3-thiadiazoles in good yields under mild conditions.[1][11]
Iodine-Catalyzed Synthesis
Another notable variation is the use of iodine as a catalyst in dimethyl sulfoxide (DMSO) for the cyclization of N-tosylhydrazones with elemental sulfur.[1] This one-pot, transition-metal-free approach is operationally simple and scalable.
| Method | Reagents | Conditions | Advantages |
| Classical Hurd-Mori | Hydrazone, Thionyl Chloride | Low to room temperature | Well-established, versatile |
| TBAI-Catalyzed | N-Tosylhydrazone, Sulfur, TBAI | Mild, metal-free | Milder conditions, avoids SOCl₂ |
| Iodine-Catalyzed | N-Tosylhydrazone, Sulfur, I₂/DMSO | One-pot, metal-free | Simple, scalable, high yields |
Table 1: Comparison of Hurd-Mori Synthesis and its Modern Variations.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | - Impure starting hydrazone.- Inactive α-methylene group.- Unsuitable reaction conditions (e.g., high temperature).- For heterocyclic substrates, an inappropriate N-protecting group. | - Verify the purity and structure of the hydrazone.- Ensure the presence of an active α-methylene group.- Optimize temperature and reaction time.- Use an electron-withdrawing N-protecting group for nitrogenous heterocycles.[4][10] |
| Formation of Side Products | - Excess thionyl chloride.- High reaction temperature.- Presence of reactive functional groups. | - Use a smaller excess of thionyl chloride.- Maintain low temperatures during SOCl₂ addition.- Protect sensitive functional groups if necessary. |
| Complex Product Mixture | - Incomplete reaction or degradation of the target compound. | - Monitor the reaction closely by TLC to determine the optimal reaction time.- Ensure efficient quenching and work-up to prevent degradation. |
Table 2: Troubleshooting Guide for the Hurd-Mori Synthesis.
Conclusion
The Hurd-Mori synthesis remains a powerful and relevant tool for the construction of the 1,2,3-thiadiazole ring system, a motif of significant interest in drug discovery and development. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for its successful application. The development of modern, milder variations has further expanded the utility of this transformation, offering more sustainable and safer alternatives to the classical protocol. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively implement the Hurd-Mori synthesis and its variants in their synthetic endeavors.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to empower researchers in the identification, characterization, and quality control of this and similar thiadiazole derivatives.
The 1,2,3-thiadiazole ring system is a key pharmacophore found in a variety of biologically active compounds.[1][2] The introduction of a chloro substituent and an ethyl carboxylate group at positions 5 and 4, respectively, is anticipated to modulate the electronic properties and, consequently, the biological activity and material characteristics of the parent heterocycle. Accurate spectroscopic interpretation is therefore paramount for any research and development involving this molecule.
Molecular Structure and Key Features
The structure of this compound, with the systematic numbering of the thiadiazole ring, is presented below. The key functional groups that will dominate the spectroscopic features are the ethyl ester and the chloro-substituted thiadiazole ring.
Key properties of the target molecule.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is the Hurd-Mori reaction, a well-established method for the formation of the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride.[1]
Proposed synthesis workflow for this compound.
Experimental Protocol (Predictive)
-
Synthesis of Ethyl 2-hydrazono-2-cyanoacetate: To a cooled solution of ethyl cyanoacetate and a suitable hydrazine source, an acid catalyst is added. The reaction is stirred at low temperature and then allowed to warm to room temperature. The product hydrazone is isolated by extraction and purified by column chromatography or recrystallization.
-
Cyclization to Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate: The purified hydrazone is dissolved in a suitable solvent, such as dichloromethane or chloroform, and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred for several hours. The reaction mixture is then carefully quenched with a base, and the product is extracted.
-
Sandmeyer-type Reaction to this compound: The 5-amino-1,2,3-thiadiazole intermediate is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl). The resulting diazonium salt is then treated with a copper(I) chloride solution to yield the final product. The crude product is purified by column chromatography.
Spectroscopic Data Analysis (Predictive)
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are deshielded by the adjacent oxygen atom of the ester group. |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are in a typical aliphatic region, split by the adjacent methylene group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all five carbon atoms in the molecule. The chemical shifts of the thiadiazole ring carbons are particularly diagnostic.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C =O | The carbonyl carbon of the ester group is expected at a characteristic downfield shift. |
| ~150 | C 4-Thiadiazole | The carbon atom of the thiadiazole ring attached to the ester group will be deshielded. |
| ~145 | C 5-Thiadiazole | The carbon atom bearing the chloro substituent will also be at a downfield chemical shift due to the electronegativity of chlorine. |
| ~63 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group will appear in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the carbonyl group and various bonds within the thiadiazole ring and the ethyl substituent.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~1720 | C=O Stretch | Ethyl Ester | A strong, sharp absorption band characteristic of an ester carbonyl group. |
| ~1550-1450 | C=N, N=N Stretch | Thiadiazole Ring | A series of medium to strong bands corresponding to the stretching vibrations within the heterocyclic ring. |
| ~1250 | C-O Stretch | Ethyl Ester | A strong band associated with the C-O single bond of the ester. |
| ~800 | C-Cl Stretch | Chloroalkane | A medium to strong band in the fingerprint region, indicative of the carbon-chlorine bond. |
| ~2980 | C-H Stretch | Alkane (Ethyl) | A medium intensity band corresponding to the stretching of the sp³ hybridized C-H bonds of the ethyl group. |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Predicted m/z | Fragment Ion | Rationale |
| 192/194 | [M]⁺ | The molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monochlorinated compound. |
| 164/166 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester group. |
| 147/149 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |
| 119/121 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
Conclusion and Future Perspectives
This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this and related heterocyclic compounds. The provided synthesis protocol offers a practical starting point for its preparation.
For definitive structural confirmation and quality control, it is imperative to acquire experimental spectroscopic data on a purified sample. Future work should focus on the isolation and full experimental characterization of this compound to validate and refine the predictions made in this guide. Such data will be invaluable for advancing the use of substituted 1,2,3-thiadiazoles in drug discovery and materials science.
References
Physical and chemical properties of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring system is a crucial heterocyclic motif in modern chemistry, serving as a versatile building block in organic synthesis, agrochemicals, and particularly in medicinal chemistry.[1] Unlike its more commonly studied 1,2,4- and 1,3,4-isomers, the 1,2,3-thiadiazole possesses a unique chemical reactivity profile, primarily centered around its ability to undergo thermally or catalytically induced ring-opening and denitrogenation.[2] This process generates highly reactive intermediates, making it a powerful tool for the construction of diverse and complex molecular architectures.[2]
This guide focuses on a specific, functionalized derivative: This compound . The strategic placement of a chloro group at the 5-position and an ethyl carboxylate at the 4-position creates a molecule with significant potential for further chemical modification. The electron-withdrawing nature of both substituents profoundly influences the electronic properties and reactivity of the thiadiazole core, making it a subject of interest for synthetic and medicinal chemists alike. This document provides a comprehensive overview of its known properties, reactivity, and synthetic utility, offering insights for its application in research and development.
PART 1: Core Physicochemical and Structural Properties
The fundamental characteristics of a molecule are critical for its handling, reaction planning, and interpretation of biological data. While extensive experimental data for this specific compound is not widely published, we can consolidate its core identifiers and known properties.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 6702-95-0 | [3] |
| Molecular Formula | C₅H₅ClN₂O₂S | [3] |
| Molecular Weight | 192.62 g/mol | [3] |
| Purity | Typically available at ≥97% | [3] |
| Physical Form | Data not available (likely a solid) | - |
| InChI Key | HAVYOWGRDJFONW-UHFFFAOYSA-N | [3] |
PART 2: Synthesis and Mechanistic Considerations
The primary route for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cycloaddition of a diazoalkane with a thiocarbonyl compound.[1] For a 4,5-disubstituted 1,2,3-thiadiazole like the title compound, a common and effective pathway involves the reaction of an active methylene compound with a source of sulfur and a diazotizing agent.
Proposed Synthetic Workflow: Modified Hurd-Mori Synthesis
A plausible and established method for preparing the title compound starts from ethyl 2-chloro-3-oxobutanoate. The workflow involves the formation of a key hydrazone intermediate followed by cyclization with a thionating agent like thionyl chloride (SOCl₂).
Caption: Proposed synthesis of the title compound via a modified Hurd-Mori reaction.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methodologies for 1,2,3-thiadiazole synthesis. Researchers should perform their own optimization.
-
Hydrazone Formation:
-
To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude hydrazone intermediate can often be used in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude hydrazone in a suitable solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the final compound.
-
PART 3: Spectral Characteristics
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. Below are the predicted spectral features based on its structure and data from analogous thiadiazole derivatives.[5][6][7]
Table 2: Predicted Spectral Data for this compound
| Spectrum | Region | Predicted Signal and Assignment |
| ¹H-NMR | 4.0 - 4.5 ppm | Quartet (q), 2H (Ester -CH₂) |
| 1.0 - 1.5 ppm | Triplet (t), 3H (Ester -CH₃) | |
| ¹³C-NMR | 160 - 165 ppm | Ester Carbonyl (C=O) |
| 150 - 155 ppm | Thiadiazole C4 (attached to COOEt) | |
| 145 - 150 ppm | Thiadiazole C5 (attached to Cl) | |
| 60 - 65 ppm | Ester -CH₂ | |
| 13 - 15 ppm | Ester -CH₃ | |
| IR (KBr) | ~1720-1740 cm⁻¹ | Strong C=O stretch (Ester) |
| ~1500-1600 cm⁻¹ | C=N, N=N stretches (Thiadiazole ring) | |
| ~1200-1300 cm⁻¹ | C-O stretch (Ester) | |
| ~700-800 cm⁻¹ | C-Cl stretch |
PART 4: Chemical Reactivity and Synthetic Utility
The true synthetic value of this compound lies in its reactivity, which is dominated by the unique properties of the 1,2,3-thiadiazole ring.
Denitrogenative Transannulation Reactions
A key reaction of 1,2,3-thiadiazoles is their transition-metal-catalyzed denitrogenative transannulation.[2] This process involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive thioketene intermediate, which can then undergo cycloaddition with a variety of coupling partners like alkynes or nitriles to form new five-membered heterocycles.[2]
The electronic nature of the substituent at the C5 position has a significant impact on this reaction's reactivity and regioselectivity.[2] The strongly electron-withdrawing chloro group in the title compound is expected to facilitate the initial ring-opening and subsequent denitrogenation, making it an excellent substrate for these transformations.
Caption: Rhodium-catalyzed denitrogenative transannulation to form thiophenes.
This reactivity makes the title compound a valuable precursor for synthesizing libraries of substituted thiophenes, which are themselves important scaffolds in materials science and medicinal chemistry.
PART 5: Applications in Drug Discovery
Thiadiazole derivatives are recognized as important pharmacophores, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[4][8][9] The thiadiazole ring is often considered a bioisostere of pyrimidine or oxadiazole, allowing it to interact with biological targets that recognize these motifs.[4][10]
The title compound, with its reactive chloro group and ester functionality, is an ideal starting point for generating novel drug candidates.
-
Nucleophilic Substitution: The C5-chloro atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups and build molecular complexity.
-
Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. The amide bond is a cornerstone of many clinically approved drugs.[4]
These derivatizations can be used to explore structure-activity relationships (SAR) in a drug discovery program. For example, libraries based on this scaffold could be screened against targets like c-Met kinase, which has been an area of interest for other thiadiazole derivatives in cancer treatment.[4]
Conclusion
This compound is more than just a simple heterocyclic compound; it is a highly functionalized and reactive platform for chemical innovation. Its unique properties, stemming from the 1,2,3-thiadiazole core and its specific substituents, make it a valuable tool for synthetic chemists. Its utility in denitrogenative reactions opens doors to novel thiophene derivatives, while its potential for facile modification positions it as an attractive scaffold for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to harness the full potential of this versatile molecule in their scientific endeavors.
References
- 1. isres.org [isres.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [cymitquimica.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 5-Chloro-1,2,3-Thiadiazole Scaffold
An In-Depth Technical Guide to 5-Chloro-1,2,3-Thiadiazole Compounds: Synthesis, Reactivity, and Biological Frontiers
The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal and agricultural chemistry, prized for its aromaticity, metabolic stability, and capacity to engage in hydrogen bonding.[1][2] This five-membered heterocycle, containing one sulfur and two adjacent nitrogen atoms, serves as a versatile scaffold for developing novel bioactive molecules.[2][3] The introduction of a chlorine atom at the 5-position creates 5-chloro-1,2,3-thiadiazole, a pivotal building block that marries the inherent biological potential of the thiadiazole core with the unique reactivity of a halogen substituent. The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the ring and provides a reactive handle for extensive chemical modification, making it a cornerstone for generating diverse compound libraries for structure-activity relationship (SAR) studies.[2] This guide provides a comprehensive review of the synthesis, chemical properties, and broad-spectrum biological activities of 5-chloro-1,2,3-thiadiazole derivatives, offering field-proven insights for researchers in drug discovery and crop protection.
Core Physicochemical Properties
The parent compound, 5-chloro-1,2,3-thiadiazole, is a stable yet reactive molecule that serves as the primary starting material for more complex derivatives. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂HClN₂S | PubChem[4] |
| Molecular Weight | 120.56 g/mol | PubChem[4] |
| CAS Number | 4113-57-9 | ChemicalBook[5] |
| Appearance | Colorless to pale yellow solid | Generic |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem[4] |
Synthesis of the 1,2,3-Thiadiazole Core: The Hurd-Mori Reaction
The most prevalent and robust method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[1][2][6] This reaction involves the cyclization of hydrazones, or more commonly their derivatives like semicarbazones or N-tosylhydrazones, using thionyl chloride (SOCl₂).[2][7] The choice of this pathway is strategic: it begins with readily available ketones or aldehydes and proceeds through a stable intermediate, offering a reliable route to the heterocyclic core.
The causality behind this method's success lies in the dual role of thionyl chloride. It acts as both a dehydrating agent and a sulfur source for the cyclization. The reaction mechanism proceeds via the formation of an active intermediate from the hydrazone, which then undergoes electrophilic attack and subsequent ring closure to yield the stable aromatic thiadiazole ring.
Caption: General workflow of the Hurd-Mori synthesis for 1,2,3-thiadiazoles.
Experimental Protocol: Synthesis of 4-phenyl-5-chloro-1,2,3-thiadiazole
This protocol provides a self-validating methodology for a typical Hurd-Mori synthesis, adapted from established procedures.[2][7]
-
Step 1: Formation of the Semicarbazone Intermediate
-
Rationale: The semicarbazone is a stable, crystalline solid that is easily purified, ensuring the purity of the starting material for the critical cyclization step.
-
Procedure: To a solution of acetophenone (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry to yield acetophenone semicarbazone.
-
-
Step 2: Cyclization with Thionyl Chloride
-
Rationale: Thionyl chloride serves as the sulfur source and cyclizing agent. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
-
Procedure: Suspend the acetophenone semicarbazone (1 equivalent) in anhydrous dioxane. Cool the mixture to 0-5°C in an ice-salt bath. Add thionyl chloride (3-5 equivalents) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
-
Step 3: Work-up and Purification
-
Rationale: The work-up is designed to quench the excess thionyl chloride and isolate the organic product.
-
Procedure: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 4-phenyl-5-chloro-1,2,3-thiadiazole.
-
Chemical Reactivity and Derivatization
The 5-chloro-1,2,3-thiadiazole scaffold is a versatile platform for further chemical synthesis. The chlorine atom at the C5 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is the cornerstone of its utility in creating compound libraries for screening.
Caption: Nucleophilic substitution reactions at the C5 position of the thiadiazole ring.
Biological Activities and Applications
Derivatives of 1,2,3-thiadiazole exhibit a remarkable range of biological activities. The presence of a chloro-substituent has been shown to be favorable for certain activities, particularly in antiviral and agricultural applications.[2]
Agricultural Applications: Plant Activators and Fungicides
In agriculture, 1,2,3-thiadiazole derivatives are known to function as plant activators, inducing Systemic Acquired Resistance (SAR).[2] This is a highly desirable mode of action as it enhances the plant's own defense mechanisms against a broad range of pathogens.
-
Tiadinil: A commercialized plant activator, tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), is a prime example of the successful application of this scaffold in crop protection.
-
Fungicidal Activity: Novel N-acyl-N-arylalaninates based on the 1,2,3-thiadiazole core have shown moderate to high efficacy against pathogenic fungi like Botrytis cinerea and Rhizoctonia solani.[8] One such compound demonstrated 92% effectiveness against Alternaria brassicicola, highlighting its potential as a new candidate fungicide.[8]
Medicinal Chemistry Applications
The thiadiazole nucleus is a privileged structure in drug discovery, and its chloro-derivatives are actively being investigated for various therapeutic applications.[2][9]
-
Antiviral Activity: Structure-activity relationship studies have revealed that chlorine atom substitution on piperidine-based thiadiazole derivatives can lead to potent antiviral activity.[2] One 1,2,3-thiadiazole compound displayed excellent potency against hepatitis B virus with an IC₅₀ of 3.59 μg/mL.[2] Another derivative, 5-(2,4-dibromophenyl)-1,2,3-thiadiazole, proved to be a highly active anti-HIV-1 agent.[2]
-
Anticancer Activity: 4,5-diaryl-1,2,3-thiadiazole derivatives have demonstrated significant tumor growth inhibition, with one compound achieving an 81.0% inhibition rate in mice at a dose of 40 mg/kg.[2]
-
Antimicrobial and Antiparasitic Properties: Various thiadiazole derivatives have been synthesized and evaluated for their antibacterial, antileishmanial, and antimalarial activities.[1][3][10] The 5-nitroheteroaryl-1,3,4-thiadiazole series, which often involves chloro-substituted precursors, has shown promising antileishmanial activity with low toxicity.[10]
The broad spectrum of activities is summarized below:
| Biological Activity | Target/Application Area | Key Structural Features | References |
| Plant Activator (SAR) | Crop Protection | N-aryl-thiadiazole-carboxamide | [2] |
| Fungicidal | Botrytis cinerea, R. solani | N-acyl-N-arylalaninates | [8] |
| Antiviral (HBV, HIV) | Infectious Diseases | Chloro-substituted phenyl ring | [2] |
| Anticancer | Oncology | 4,5-diaryl substitution | [2] |
| Antiparasitic | Leishmaniasis, Malaria | Nitroheteroaryl substitution | [10] |
| Antibacterial | Gram-positive/negative bacteria | Various substitutions | [1][3] |
Conclusion and Future Outlook
The 5-chloro-1,2,3-thiadiazole scaffold is a molecule of significant strategic value. Its robust and scalable synthesis via the Hurd-Mori reaction, combined with the versatile reactivity of the C5-chloro group, provides an accessible platform for generating chemical diversity. The demonstrated success of its derivatives in agriculture as plant activators and the promising preclinical data in antiviral, anticancer, and antiparasitic applications underscore its importance. Future research should focus on exploring novel derivatization strategies, elucidating detailed mechanisms of action through biochemical and cellular assays, and optimizing pharmacokinetic properties to translate the clear potential of these compounds into next-generation agrochemicals and therapeutics.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-1,2,3-thiadiazole | C2HClN2S | CID 3775898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1,2,3-thiadiazole | 4113-57-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Chloro-1,3,4-thiadiazol-2-amine|CAS 37566-40-8 [benchchem.com]
- 10. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The 1,2,3-thiadiazole core is a recognized pharmacophore present in various compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols.
Introduction and Scientific Background
The synthesis of 1,2,3-thiadiazoles is most effectively achieved through the Hurd-Mori synthesis, a classical name reaction in organic chemistry.[1][5][6] This reaction facilitates the formation of the 1,2,3-thiadiazole ring via the cyclization of hydrazone derivatives, which possess an active α-methylene group, upon treatment with thionyl chloride (SOCl₂).[7][8]
The protocol herein describes a two-step synthesis. The first step involves the formation of a key hydrazone intermediate from ethyl 2-chloro-3-oxobutanoate. The second step is the critical Hurd-Mori cyclization, where thionyl chloride drives the formation of the thiadiazole ring, incorporating the chloro and ethyl carboxylate functionalities at the 5- and 4-positions, respectively. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction with thionyl chloride is believed to proceed through an attack on the hydrazone, followed by cyclization and elimination to yield the stable aromatic thiadiazole system.[7]
Molecular Target Specifications
| Compound Name | This compound |
| Molecular Formula | C₅H₅ClN₂O₂S[9] |
| Molecular Weight | 192.62 g/mol [9][10] |
| Structure | (Structure to be inferred from name) |
| CAS Number | Not explicitly found, but related structures are referenced. |
Reaction Scheme and Mechanism
The overall synthetic pathway is depicted below. The process begins with the condensation of ethyl 2-chloro-3-oxobutanoate with semicarbazide hydrochloride to form the semicarbazone intermediate. This intermediate is then subjected to cyclization using thionyl chloride.
Proposed Reaction Mechanism (Hurd-Mori Cyclization)
The diagram below illustrates the plausible mechanism for the formation of the 1,2,3-thiadiazole ring from the semicarbazone intermediate.
Caption: Plausible mechanism of the Hurd-Mori reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving thionyl chloride must be performed in a certified chemical fume hood.[11][12]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (eq) | Supplier Notes |
| Ethyl 2-chloro-3-oxobutanoate | C₆H₉ClO₃ | 164.59 | 16.46 g | 0.10 (1.0) | (Source, Purity) |
| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | 12.27 g | 0.11 (1.1) | (Source, Purity) |
| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 12.30 g | 0.15 (1.5) | (Source, Purity) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 mL | - | Reagent Grade |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 35.7 g (21.8 mL) | 0.30 (3.0) | Freshly distilled recommended |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | - | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Aqueous solution |
| Brine | NaCl | 58.44 | As needed | - | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
Equipment
-
500 mL and 1 L Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
The overall workflow is outlined in the diagram below.
Caption: Experimental workflow for the synthesis.
Part 1: Synthesis of Ethyl 2-chloro-3-(semicarbazono)butanoate [13]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloro-3-oxobutanoate (16.46 g, 1.0 eq), semicarbazide hydrochloride (12.27 g, 1.1 eq), and anhydrous sodium acetate (12.30 g, 1.5 eq).
-
Reaction: Add 200 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 10 minutes, then heat to reflux using a heating mantle.
-
Causality: Ethanol serves as the solvent for the reactants. Sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free base to react with the ketone. Refluxing provides the necessary activation energy for the condensation reaction.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 20 mL).
-
Drying: Dry the resulting solid (the semicarbazone intermediate) under vacuum to a constant weight.
Part 2: Synthesis of this compound [13][14]
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend the dried semicarbazone intermediate from Part 1 in 250 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C in an ice-water bath with vigorous stirring.
-
Causality: The reaction with thionyl chloride is highly exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Reagent Addition: Slowly add thionyl chloride (21.8 mL, 3.0 eq) dropwise to the stirred suspension over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Causality: Thionyl chloride is the cyclizing agent. A slow, controlled addition is paramount to manage the exothermic nature and the evolution of HCl and SO₂ gases.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. The suspension should gradually become a clear solution.
-
Monitoring: Monitor the reaction progress by TLC until the starting semicarbazone spot has disappeared.
-
Quenching: (Caution: Perform slowly and in the fume hood) . Carefully and slowly pour the reaction mixture into a 1 L beaker containing 400 g of crushed ice and 100 mL of water with stirring. This will quench the excess thionyl chloride.
-
Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Extract the aqueous layer with DCM (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) until gas evolution ceases, and then with brine (1 x 100 mL).
-
Causality: The bicarbonate wash neutralizes residual acids (like HCl), and the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure this compound.
Safety and Handling
This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[11][15][16][17]
-
Handling: Always handle in a certified chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and tightly fitting safety goggles with a face shield.[15][17]
-
Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. Do not use water.[15][16]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[17] If inhaled, move to fresh air and seek immediate medical attention.[11]
-
-
General Precautions:
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction; impure starting materials. | Extend reflux time and monitor by TLC. Ensure sodium acetate is anhydrous. |
| Low Yield in Step 2 | Degradation of intermediate or product; moisture contamination. | Ensure all glassware and solvents are scrupulously dry. Maintain low temperature during SOCl₂ addition. Avoid harsh acidic or basic conditions during workup.[14] |
| Formation of Side Products | Reaction temperature too high; incorrect stoichiometry. | Strictly control the temperature during SOCl₂ addition. Re-verify the stoichiometry of reagents. Side products like oxadiazines can sometimes form.[8][14] |
| Incomplete Reaction in Step 2 | Insufficient thionyl chloride or reaction time. | Increase the equivalents of SOCl₂ slightly (e.g., to 3.5 eq). Extend the reaction time at room temperature. |
Conclusion
The Hurd-Mori synthesis provides a reliable and effective pathway to this compound. Careful control of reaction conditions, particularly temperature and moisture, is essential for achieving a good yield and purity. The protocol described, grounded in established chemical principles, offers a robust method for accessing this valuable heterocyclic scaffold for further research and development in medicinal chemistry.
References
- 1. isres.org [isres.org]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 9. This compound [cymitquimica.com]
- 10. ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate - CAS:64837-49-6 - Abovchem [abovchem.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. westliberty.edu [westliberty.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. actylislab.com [actylislab.com]
Application Notes & Protocols: Denitrogenative Transannulation Reactions of 1,2,3-Thiadiazoles
Introduction: Unlocking Heterocyclic Diversity from a Humble Scaffold
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among the vast arsenal of synthetic methodologies, the denitrogenative transannulation of 1,2,3-thiadiazoles has emerged as a powerful and versatile strategy.[1][2][3] This class of reactions leverages the inherent reactivity of the 1,2,3-thiadiazole ring, which, upon thermal, photochemical, or transition-metal-catalyzed activation, readily extrudes molecular nitrogen (N₂).[2][3][4] This process generates highly reactive intermediates, most notably thioketenes, which can be trapped in situ by a variety of coupling partners to construct new, often complex, heterocyclic systems.[4][5][6]
The significance of this methodology lies in its ability to transform readily accessible 1,2,3-thiadiazoles—often synthesized via the robust Hurd-Mori reaction—into more elaborate structures like thiophenes, thiazoles, and other sulfur-containing heterocycles.[7][8][9][10][11] These target molecules are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[12][13][14] This guide provides an in-depth look at the core mechanisms, applications, and detailed experimental protocols for leveraging this powerful synthetic tool.
Part 1: The Core Mechanism - From Thiadiazole to Transannulation
The journey from a stable 1,2,3-thiadiazole to a new heterocyclic ring is a fascinating cascade of reactive intermediates. Understanding this pathway is critical for predicting outcomes, optimizing conditions, and troubleshooting experiments.
The Initiation: Nitrogen Extrusion
The process is initiated by the expulsion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that serves as the reaction's driving force. This can be achieved through several methods:
-
Thermolysis: Heating the 1,2,3-thiadiazole above its decomposition temperature.
-
Photolysis: Irradiation with UV light, which populates an excited state that rapidly fragments.[5][6][15][16][17]
-
Transition Metal Catalysis: The use of catalysts, particularly rhodium complexes, has gained significant attention since 2016 for enabling these transformations under milder conditions with enhanced control over selectivity.[1][2][3][18]
The Key Intermediates: Thiirene and Thioketene
Upon nitrogen loss, a complex equilibrium of reactive species is formed. Initially, a short-lived thiirene, a three-membered ring containing a sulfur atom, is often postulated.[5][6] However, this species rapidly undergoes a hetero-Wolff rearrangement to form the key building block for transannulation: the thioketene .[6] It is this electrophilic thioketene intermediate that is intercepted by a coupling partner to forge the new ring system.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Item - Recent Advances in the Denitrogenative Annulation Reactions of 1,2,3-Thiadiazoles - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Thiophene synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Using Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate as a chemical intermediate
An In-Depth Guide to the Application of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate as a Chemical Intermediate
Introduction: The Strategic Value of a Versatile Heterocycle
This compound is a highly functionalized heterocyclic compound that has emerged as a strategic building block in modern synthetic chemistry. Its utility stems from a stable aromatic core decorated with two distinct and orthogonally reactive functional groups: a C5-chlorine atom and a C4-ethyl ester. This arrangement allows for sequential and selective manipulations, making it a valuable precursor for the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.[1][2] The 1,2,3-thiadiazole scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, and plant resistance-inducing properties.[2][3]
The primary reaction pathways pivot on the C5-chloro, which acts as a proficient leaving group in nucleophilic aromatic substitution (S_N_Ar) reactions, and the C4-ester, which can be readily hydrolyzed, amidated, or converted to other functionalities like hydrazides.[4][5][6] This guide provides detailed protocols and technical insights into leveraging these reactive sites for the synthesis of diverse chemical entities.
Physicochemical Properties and Safe Handling Protocols
Before utilization, a thorough understanding of the compound's properties and safety requirements is paramount.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | [7] |
| Molecular Weight | 192.62 g/mol | [7] |
| CAS Number | 31675-92-0 | |
| Appearance | Off-white to pale yellow solid/powder | |
| Purity | Typically ≥97% | [7] |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, DMF, DMSO). |
Safety & Handling (EHS) Directive:
-
Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Toxicological Profile: The compound is an irritant. Avoid contact with eyes, skin, and mucous membranes. In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases, oxidizing agents, and moisture.
Core Application I: Nucleophilic Aromatic Substitution (S_N_Ar) at the C5-Position
The most prominent application of this intermediate involves the displacement of the C5-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms and the ester group activates the C5 position, making it susceptible to attack by a wide range of nucleophiles.[2][4]
Protocol 1: Synthesis of 5-Thioether-Substituted 1,2,3-Thiadiazoles
This protocol details a general procedure for the S_N_Ar reaction with thiol-based nucleophiles, a common step in constructing novel antifungal agents or enzyme inhibitors.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the thiol (R-SH) to its corresponding thiolate anion (R-S⁻). The thiolate is a significantly more potent nucleophile than the neutral thiol, which is critical for driving the S_N_Ar reaction to completion.
-
Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide is ideal. It readily dissolves the ionic intermediates and reactants but does not protonate the highly reactive thiolate nucleophile, thus maximizing its reactivity.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired thiol (1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture in one portion.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMF).
-
A precipitate will often form. Collect the solid product by vacuum filtration. If the product is an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the collected solid (or combined organic extracts) with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 5-(alkyl/aryl)thio-1,2,3-thiadiazole derivative.
Core Application II: Synthesis of Agrochemical Scaffolds
This compound is a direct precursor to the core acid required for synthesizing plant activators like Tiadinil.[8][9] This class of compounds induces systemic acquired resistance (SAR) in plants, offering a non-pesticidal approach to disease management.[9] The following protocols outline the conversion of the intermediate into a key carboxylic acid and its subsequent amidation.
Protocol 2: Saponification to 5-Chloro-1,2,3-thiadiazole-4-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary activation step for subsequent amide bond formation.
Causality Behind Experimental Choices:
-
Base (LiOH): Lithium hydroxide is a strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH in sensitive substrates due to the lower solubility of its salts, which can sometimes aid in product isolation.
-
Solvent System (THF/H₂O): A mixture of a water-miscible organic solvent like Tetrahydrofuran (THF) and water is used to ensure that both the water-insoluble organic substrate and the aqueous base can exist in a single phase, allowing the reaction to proceed efficiently.
-
Acidification (HCl): After hydrolysis, the product exists as a carboxylate salt (R-COO⁻ Li⁺). Acidification with a strong acid like HCl is required to protonate the carboxylate, yielding the neutral carboxylic acid (R-COOH), which is typically less soluble in water and can be extracted or filtered.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 by the dropwise addition of 2M HCl.
-
A white precipitate of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Protocol 3: Amide Coupling to Form N-Aryl Carboxamides
This protocol details the coupling of the carboxylic acid from Protocol 2 with an aniline to form an amide bond, the core structure of Tiadinil-type molecules.[3]
Step-by-Step Methodology:
-
Suspend 5-chloro-1,2,3-thiadiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours. The suspension will become a clear solution as the acid chloride forms.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acyl chloride is used immediately in the next step.
-
In a separate flask, dissolve the desired aniline derivative (e.g., 3-chloro-4-methylaniline) (1.05 eq) and triethylamine (Et₃N) (2.0 eq) in anhydrous DCM.
-
Cool this solution to 0 °C and add a solution of the crude acyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization (e.g., from Ethanol/Hexane) to afford the target N-aryl-5-chloro-1,2,3-thiadiazole-4-carboxamide.
Advanced Synthetic Applications
The utility of this compound extends beyond these core reactions. The ester and thiadiazole ring can participate in more complex transformations.
-
Hydrazide Formation and Subsequent Cyclization: The ethyl ester can be reacted with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding carbohydrazide.[10][11] This hydrazide is a versatile intermediate in its own right, serving as a precursor for the synthesis of other heterocyclic systems, such as 1,2,4-triazoles or other substituted thiadiazoles, by reaction with isothiocyanates or other cyclizing agents.[1]
-
Ring Transformation Reactions: Under transition-metal catalysis (e.g., Rhodium), 1,2,3-thiadiazoles can undergo denitrogenation (loss of N₂). The resulting reactive intermediate can be trapped by other molecules, such as phosphaalkynes, to construct entirely new heterocyclic rings like 1,3-thiaphospholes.[12] This highlights the potential for this scaffold in diversity-oriented synthesis.
Conclusion
This compound is a robust and versatile chemical intermediate whose value lies in its predictable and high-yielding reactivity at two distinct functional handles. A systematic approach, beginning with nucleophilic substitution at the C5-position or modification of the C4-ester, provides chemists with reliable pathways to a vast array of more complex and biologically relevant molecules. The protocols and insights provided herein serve as a foundational guide for researchers in drug discovery and agrochemical development to effectively harness the synthetic potential of this powerful building block.
References
- 1. mdpi.com [mdpi.com]
- 2. isres.org [isres.org]
- 3. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl- N-arylalaninates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [cymitquimica.com]
- 8. On-Demand Production of Two Commercial Plant Activators, Tiadinil and Methiadinil, under an Integrated Continuous Flow System - East China Normal University [pure.ecnu.edu.cn]
- 9. Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco [jstage.jst.go.jp]
- 10. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Versatile Precursor: Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of the 1,2,3-Thiadiazole Moiety
The 1,2,3-thiadiazole ring system is a privileged scaffold in the realm of agrochemical discovery, bestowing a diverse range of biological activities upon molecules that incorporate it.[1][2] These five-membered heterocycles are integral to the development of novel fungicides, herbicides, and insecticides.[3][4][5] Their significance lies in their ability to act as bioisosteres for other aromatic systems and their inherent chemical reactivity, which allows for a broad scope of derivatization. Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate stands out as a particularly valuable synthetic intermediate. The presence of the chloro and ethyl ester functionalities at positions 5 and 4, respectively, provides two reactive handles for the strategic construction of a diverse library of agrochemical candidates. This guide provides a comprehensive overview of the synthesis of this key precursor and its application in the development of next-generation crop protection agents.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is most effectively achieved through the Hurd-Mori 1,2,3-thiadiazole synthesis, a classical and reliable method for the formation of this heterocyclic system.[6][7] The reaction proceeds via the cyclization of a hydrazone derivative with thionyl chloride. In this case, the key starting material is ethyl 2-chloro-3-oxobutanoate.[8][9][10]
Protocol 1: Synthesis of this compound
Step 1: Formation of Ethyl 2-chloro-3-oxobutanoate Semicarbazone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Base Addition: Add sodium acetate (1.5 eq) to the mixture. The sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide and facilitate the condensation reaction.
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The semicarbazone product may precipitate from the solution. Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
Step 2: Hurd-Mori Cyclization to this compound
-
Reaction Setup: Suspend the dried ethyl 2-chloro-3-oxobutanoate semicarbazone (1.0 eq) in anhydrous dioxane or dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. It is crucial to use an anhydrous solvent to prevent the decomposition of thionyl chloride.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Application in Fungicide Synthesis: The Case of Tiadinil Analogs
This compound is an excellent starting material for the synthesis of fungicides, most notably analogs of Tiadinil. Tiadinil is a plant activator that induces systemic acquired resistance (SAR) in plants, offering protection against a broad spectrum of fungal and bacterial diseases.[11][12] The core of Tiadinil is a 1,2,3-thiadiazole-5-carboxamide moiety.[13][14]
Mechanism of Action Insight
The fungicidal activity of many 1,2,3-thiadiazole derivatives is linked to their ability to disrupt fungal cell processes.[15] In the case of plant activators like Tiadinil, the molecule itself is metabolized by the plant to the corresponding carboxylic acid, which then triggers the plant's own defense mechanisms.[15]
Protocol 2: Synthesis of N-Aryl-5-chloro-1,2,3-thiadiazole-4-carboxamides
This protocol describes the general synthesis of Tiadinil analogs from this compound.
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) and the desired substituted aniline (1.2 eq) in a high-boiling point solvent such as xylene or N,N-dimethylformamide (DMF).
-
Catalyst/Promoter: While the reaction can proceed thermally, the addition of a catalytic amount of a Lewis acid or a base can facilitate the amidation. For instance, a catalytic amount of sodium methoxide can be used.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with dilute HCl to remove excess aniline, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-aryl-5-chloro-1,2,3-thiadiazole-4-carboxamide.
Table 1: Representative Tiadinil Analogs from this compound
| R-group on Aniline | Expected Biological Activity |
| 3-chloro-4-methyl | Fungicidal (Tiadinil analog)[12] |
| 2,6-dimethyl | Fungicidal[14] |
| 4-fluoro | Fungicidal |
| 3,5-dichloro | Fungicidal[13] |
Application in Herbicide Synthesis: Crafting Novel Carboxamides
The 1,2,3-thiadiazole carboxamide scaffold has also demonstrated significant potential in the development of novel herbicides.[16] The derivatization of this compound with various amines can lead to compounds that inhibit essential plant biochemical pathways.
Protocol 3: General Synthesis of Herbicidal 1,2,3-Thiadiazole-4-carboxamides
The synthetic approach is similar to that for fungicides, with the key difference being the nature of the amine used for the amidation reaction.
-
Reaction Setup: Combine this compound (1.0 eq) and the selected primary or secondary amine (1.2 eq) in a suitable solvent like toluene or DMF.
-
Reaction Conditions: Heat the mixture under reflux for 6-10 hours. The reaction can be monitored by observing the disappearance of the starting ester via TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure herbicidal carboxamide.
Application in Insecticide Synthesis: Targeting Insect-Specific Pathways
The versatility of the 1,2,3-thiadiazole core extends to the synthesis of insecticides.[17][18][19] By modifying the substituent on the carboxamide nitrogen, it is possible to design molecules that interact with specific targets in the insect nervous system or other vital physiological processes.
Protocol 4: Synthesis of Insecticidal N-Alkyl/Aryl-1,2,3-thiadiazole-4-carboxamides
This protocol outlines a general method for synthesizing a diverse range of potential insecticidal compounds.
-
Amine Selection: Choose a range of primary and secondary amines, including those with aliphatic, aromatic, and heterocyclic moieties, based on desired physicochemical properties and potential interactions with insect target sites.
-
Amidation Reaction: In a round-bottom flask, react this compound (1.0 eq) with the chosen amine (1.1 eq) in a polar aprotic solvent such as DMF at 80-100 °C for 4-8 hours.
-
Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the product. The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Table 2: Potential Insecticidal Derivatives
| Amine Moiety | Rationale for Selection |
| Pyridine-based amines | Introduction of a key pharmacophore found in many existing insecticides. |
| Substituted anilines | Allows for fine-tuning of lipophilicity and electronic properties. |
| Aliphatic amines with cyclic fragments | Exploration of conformational space to optimize binding to target receptors. |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key reaction workflows.
Caption: Synthesis of the key precursor.
Caption: Derivatization pathways.
Conclusion and Future Perspectives
This compound is a high-value, versatile intermediate for the synthesis of a wide array of potential agrochemicals. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the creation of diverse libraries of candidate compounds for fungicidal, herbicidal, and insecticidal screening. The continued exploration of derivatives from this precursor holds significant promise for the discovery of new and effective crop protection solutions with novel modes of action, which is critical in the face of growing resistance to existing agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 8. ethyl 2-chloro-3-oxobutanoate [stenutz.eu]
- 9. ethyl (2S)-2-chloro-3-oxobutanoate | C6H9ClO3 | CID 642300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Butanoic acid, 2-chloro-3-oxo-, ethyl ester [webbook.nist.gov]
- 11. Development of a novel plant activator for rice diseases, tiadinil [jstage.jst.go.jp]
- 12. Development of a novel plant activator for rice diseases, tiadinil | CiNii Research [cir.nii.ac.jp]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of matrinic amide derivatives containing 1,3,4-thiadiazole scaffold as insecticidal/acaricidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 5-Chloro-1,2,3-Thiadiazole-4-Carboxylate in Modern Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 5-Chloro-1,2,3-thiadiazole-4-carboxylate as a pivotal building block in medicinal chemistry. This document outlines its synthesis, reactivity, and application in the design of novel therapeutic agents, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Value of the 1,2,3-Thiadiazole Scaffold
This compound is a heterocyclic compound of significant interest in contemporary drug discovery. Its value lies in the unique combination of a 1,2,3-thiadiazole core, a reactive chlorine atom, and a modifiable ester group. The 1,2,3-thiadiazole ring system is recognized as a "bioisostere" for other five-membered heterocyclic rings and can act as a hydrogen bond acceptor and engage in other non-covalent interactions with biological targets. The true synthetic and medicinal chemistry potential of this molecule, however, is unlocked by the strategic placement of the chloro and ethyl carboxylate substituents, which serve as versatile handles for molecular elaboration and the exploration of structure-activity relationships (SAR).
The chlorine atom at the C5 position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functionalities, including amino, alkoxy, and thioalkoxy groups, which are crucial for tuning the pharmacological profile of the resulting compounds. Concurrently, the ethyl carboxylate group at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be derivatized to form amides, esters, and other functionalities through well-established coupling chemistries. This dual reactivity makes this compound a powerful platform for generating diverse chemical libraries for high-throughput screening and lead optimization.
Synthesis and Characterization
A common and reliable method for the synthesis of this compound is through the Hurd-Mori reaction, which involves the diazotization of an appropriate α-amino ester derivative followed by cyclization with a thionating agent.
Synthetic Protocol: Hurd-Mori Synthesis
Objective: To synthesize this compound from ethyl 2-amino-2-chloroacetate hydrochloride.
Materials:
-
Ethyl 2-amino-2-chloroacetate hydrochloride
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve ethyl 2-amino-2-chloroacetate hydrochloride (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Cyclization:
-
To the cold diazonium salt solution, add thionyl chloride (2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding the mixture to ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
The versatility of this compound has been exploited in the development of a range of therapeutic agents. Below are key application areas with illustrative protocols.
Development of Novel Anticancer Agents
The 1,2,3-thiadiazole scaffold has been incorporated into molecules targeting various cancer-related pathways. One prominent strategy involves the synthesis of derivatives that act as kinase inhibitors or apoptosis inducers.
Objective: To demonstrate the derivatization of the scaffold at both the C5 and C4 positions for potential anticancer activity.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve this compound (1.0 eq) and a substituted aniline (e.g., 4-methoxyaniline, 1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the resulting ethyl 5-(substituted-anilino)-1,2,3-thiadiazole-4-carboxylate by column chromatography.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the carboxylic acid product with ethyl acetate, dry, and concentrate.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid from Step 2 (1.0 eq), a desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in DMF.
-
Add a base like DIPEA (2.0 eq).
-
Stir at room temperature for 4-12 hours.
-
Perform an aqueous work-up and purify the final amide product by column chromatography or preparative HPLC.
Causality of Experimental Choices:
-
SNAr: The electron-withdrawing nature of the 1,2,3-thiadiazole ring and the carboxylate group activates the C5 position for nucleophilic attack by the aniline. DIPEA is used as a scavenger for the HCl generated during the reaction.
-
Saponification: LiOH is a standard reagent for the hydrolysis of esters to carboxylic acids under mild conditions.
-
Amide Coupling: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for forming the final amide bond.
Design of Antimicrobial Agents
Derivatives of this compound have shown promising activity against various bacterial and fungal strains. The introduction of different lipophilic and polar groups allows for the modulation of antimicrobial potency and spectrum.
Caption: Workflow for the discovery of antimicrobial agents.
Exploration as Antiviral Compounds
The 1,2,3-thiadiazole nucleus has been investigated as a scaffold for the development of antiviral agents, including those targeting viral replication enzymes or entry processes.
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) and allow them to form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,2,3-thiadiazole derivatives in cell culture medium.
-
Viral Infection: Remove the medium from the cells and infect with a known titer of the virus for 1-2 hours.
-
Overlay: Remove the viral inoculum and overlay the cell monolayer with a medium containing the test compounds and a solidifying agent like carboxymethyl cellulose.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Fix the cells with formaldehyde, stain with crystal violet, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 (50% effective concentration).
Data Presentation
Table 1: Hypothetical SAR Data for Anticancer Screening
| Compound ID | R1 (at C5) | R2 (at C4-amide) | IC50 (µM) on HeLa Cells |
| EC-01 | -NH-(4-OCH3-Ph) | -NH-CH2-Ph | 15.2 |
| EC-02 | -NH-(4-Cl-Ph) | -NH-CH2-Ph | 5.8 |
| EC-03 | -NH-(4-OCH3-Ph) | -NH-Cyclopropyl | 22.5 |
| EC-04 | -NH-(4-Cl-Ph) | -NH-Cyclopropyl | 8.1 |
Mechanistic Considerations and Pathway Visualization
A key aspect of drug development is understanding the mechanism of action. For instance, a 1,2,3-thiadiazole derivative identified as a kinase inhibitor would need further investigation to identify the specific kinase it targets and how it interacts with the ATP-binding pocket.
Caption: Proposed mechanism of a thiadiazole-based kinase inhibitor.
Conclusion and Future Perspectives
This compound is a high-value starting material for medicinal chemistry campaigns. Its predictable reactivity and the biological relevance of the 1,2,3-thiadiazole core provide a solid foundation for the discovery of novel drugs. Future research will likely focus on expanding the diversity of substituents, exploring new therapeutic areas, and employing computational methods to guide the rational design of next-generation thiadiazole-based therapeutics. The protocols and insights provided herein serve as a robust starting point for researchers aiming to harness the potential of this versatile scaffold.
Application Notes and Protocols: Rhodium-Catalyzed Reactions of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of 1,2,3-Thiadiazoles with Rhodium Catalysis
1,2,3-thiadiazoles have emerged from relative obscurity to become powerful and versatile building blocks in modern synthetic chemistry. These stable, readily accessible heterocycles serve as precursors to highly reactive thioacyl carbenes or thioketenes upon extrusion of molecular nitrogen. The transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has garnered significant attention as a robust strategy for the construction of diverse sulfur-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals, natural products, and materials science.[1][2][3] Among the various transition metals, rhodium catalysts have proven to be exceptionally effective in promoting these transformations with high efficiency and selectivity.[1][2]
This guide provides an in-depth exploration of rhodium-catalyzed reactions of 1,2,3-thiadiazoles, offering detailed mechanistic insights and field-proven experimental protocols for key transformations. The content is designed to empower researchers to harness the synthetic potential of this chemistry in their own laboratories.
The Core Mechanism: Formation of the Rhodium Thiavinyl Carbene Intermediate
The central event in the rhodium-catalyzed activation of 1,2,3-thiadiazoles is the formation of a rhodium thiavinyl carbene intermediate.[4][5] This process is initiated by the coordination of the rhodium catalyst to the thiadiazole ring, followed by denitrogenation. The resulting rhodium thiavinyl carbene is a highly reactive species that can engage in a variety of subsequent transformations, including cycloadditions and annulations.[1][4][5]
Caption: General mechanism of rhodium-catalyzed 1,2,3-thiadiazole decomposition.
Key Applications and Protocols
Synthesis of Polysubstituted Thiophenes via Transannulation with Alkynes
The rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes is a highly efficient and regioselective method for the synthesis of multisubstituted thiophenes.[4][5] This reaction proceeds through the rhodium thiavinyl carbene intermediate, which undergoes a formal [3+2] cycloaddition with the alkyne.[4][5] The regioselectivity of the reaction can be influenced by the electronic and steric properties of the substituents on both the thiadiazole and the alkyne.[1][6]
Experimental Protocol: General Procedure for the Rhodium-Catalyzed Synthesis of Thiophenes [4][5]
Caption: Workflow for the rhodium-catalyzed synthesis of thiophenes.
Step-by-Step Methodology:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the 1,2,3-thiadiazole (0.5 mmol, 1.0 equiv), the alkyne (0.6 mmol, 1.2 equiv), [Rh(COD)Cl]₂ (0.0125 mmol, 2.5 mol %), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (0.03 mmol, 6 mol %).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous chlorobenzene (2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 130 °C and stir for the time indicated by reaction monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired thiophene.
Data Summary: Representative Examples of Thiophene Synthesis [4][5]
| Entry | 1,2,3-Thiadiazole | Alkyne | Product | Yield (%) |
| 1 | 4-Phenyl-1,2,3-thiadiazole | Phenylacetylene | 2,4-Diphenylthiophene | 92 |
| 2 | 4-Phenyl-1,2,3-thiadiazole | 1-Octyne | 2-Hexyl-4-phenylthiophene | 85 |
| 3 | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | Phenylacetylene | 2-Phenyl-4-(4-methoxyphenyl)thiophene | 95 |
| 4 | 4-Methyl-1,2,3-thiadiazole | Diphenylacetylene | 3,4-Diphenyl-2-methylthiophene | 78 |
Synthesis of Dihydrothiophenes and Thiophenes via Transannulation with Alkenes
Rhodium catalysts also facilitate the transannulation of 1,2,3-thiadiazoles with alkenes to produce dihydrothiophenes with high regioselectivity.[7] Subsequent oxidation of the dihydrothiophene products, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), provides a one-pot synthesis of thiophenes.[7]
Experimental Protocol: General Procedure for the Rhodium-Catalyzed Synthesis of Dihydrothiophenes [7]
Step-by-Step Methodology:
-
In a glovebox, add Rh₂(OAc)₄ (0.005 mmol, 2 mol %) to a solution of the 1,2,3-thiadiazole (0.25 mmol, 1.0 equiv) and the alkene (0.5 mmol, 2.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (1.0 mL).
-
Seal the reaction vessel and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the dihydrothiophene.
For the one-pot synthesis of thiophenes:
-
After cooling the reaction mixture, add DDQ (0.3 mmol, 1.2 equiv) and continue stirring at 80 °C for an additional 2 hours.
-
Cool to room temperature, filter through a short pad of silica gel, and concentrate the filtrate.
-
Purify by flash column chromatography.
Synthesis of Isothiazoles via Transannulation with Nitriles
The rhodium-catalyzed reaction of 1,2,3-thiadiazoles with nitriles provides a direct route to a wide variety of isothiazoles.[8][9][10] Mechanistically, this transformation is proposed to proceed via the α-thiavinyl rhodium-carbenoid intermediate, which acts as a 1,3-dipole equivalent in a [3+2] cycloaddition with the nitrile.[8][9]
Experimental Protocol: General Procedure for the Rhodium-Catalyzed Synthesis of Isothiazoles [8][9]
Step-by-Step Methodology:
-
Combine the 1,2,3-thiadiazole (0.5 mmol, 1.0 equiv), nitrile (1.0 mmol, 2.0 equiv), [Rh(COD)Cl]₂ (0.025 mmol, 5 mol %), and DPPF (0.06 mmol, 12 mol %) in an oven-dried reaction vessel.
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous chlorobenzene (2.5 mL) via syringe.
-
Heat the reaction mixture to 130 °C and stir for 12-24 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the isothiazole.
Data Summary: Substrate Scope for Isothiazole Synthesis [8][9]
| Entry | 1,2,3-Thiadiazole | Nitrile | Product | Yield (%) |
| 1 | 4-Phenyl-1,2,3-thiadiazole | Benzonitrile | 3,5-Diphenylisothiazole | 85 |
| 2 | 4-Phenyl-1,2,3-thiadiazole | Acetonitrile | 3-Methyl-5-phenylisothiazole | 72 |
| 3 | 4-(p-Tolyl)-1,2,3-thiadiazole | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)-5-(p-tolyl)isothiazole | 88 |
| 4 | 4-Ethyl-1,2,3-thiadiazole | Benzonitrile | 5-Ethyl-3-phenylisothiazole | 75 |
Conclusion and Future Outlook
Rhodium-catalyzed reactions of 1,2,3-thiadiazoles have become a cornerstone in the synthesis of sulfur-containing heterocycles. The ability to generate rhodium thiavinyl carbene intermediates under relatively mild conditions has opened up a plethora of synthetic possibilities. The protocols outlined in this guide provide a solid foundation for researchers to explore this powerful chemistry.
Future research in this area will likely focus on the development of enantioselective variants of these reactions, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of this methodology in the total synthesis of biologically active molecules and the development of novel materials. The continued exploration of ligand effects on catalyst reactivity and selectivity will undoubtedly lead to even more sophisticated and powerful synthetic tools for the drug discovery and materials science communities.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes [organic-chemistry.org]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles - Organic Letters - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
Introduction: The Thiadiazole Scaffold in Modern Drug Discovery
An Application Guide for the Regioselective N-Alkylation of Thiadiazole Derivatives
Thiadiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry. Their unique electronic properties, ability to participate in hydrogen bonding, and rigid structural framework have made them privileged structures in the design of therapeutic agents.[1][2][3] N-alkylated thiadiazole derivatives, in particular, are of immense interest as the introduction of alkyl groups onto the ring nitrogen atoms provides a powerful handle to modulate a molecule's physicochemical properties. This strategic modification can enhance potency, improve selectivity, and optimize pharmacokinetic profiles (ADME), making N-alkylation a critical transformation in the hit-to-lead and lead optimization phases of drug development.[4]
This technical guide, designed for researchers and drug development professionals, provides a detailed exploration of the principles and protocols for the N-alkylation of thiadiazole derivatives. It moves beyond a simple recitation of steps to explain the underlying mechanisms, the critical challenge of regioselectivity, and the rationale behind experimental design choices.
Core Principles: Mechanism and the Challenge of Regioselectivity
The N-alkylation of a thiadiazole ring is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The reaction involves the attack of a nucleophilic ring nitrogen atom on an electrophilic alkylating agent (e.g., an alkyl halide).
However, the core challenge lies in regioselectivity . Thiadiazole isomers (like 1,3,4-thiadiazole and 1,2,4-thiadiazole) and their substituted derivatives possess multiple potential nucleophilic sites, including endocyclic (ring) nitrogen atoms and exocyclic (substituent) heteroatoms. The reaction conditions—specifically the choice of base, solvent, and temperature—play a decisive role in determining which atom is alkylated.
Caption: General SN2 mechanism for thiadiazole N-alkylation.
Controlling Regioselectivity
The key to a successful and reproducible N-alkylation protocol is controlling which nitrogen atom reacts. For instance, in a common 2-amino-1,3,4-thiadiazole scaffold, alkylation can potentially occur at the endocyclic N-3 or the exocyclic 2-amino group.[5][6]
-
Steric Hindrance: Bulky substituents near a nitrogen atom can sterically hinder the approach of the alkylating agent, favoring alkylation at a less hindered site.[7][8]
-
Electronic Effects: Electron-withdrawing groups on the thiadiazole ring can decrease the nucleophilicity of the adjacent nitrogen atoms, while electron-donating groups can enhance it.
-
Base and Solvent System: The choice of base and solvent is paramount. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used to generate the thiadiazole anion.[9][10][11] The nature of the counter-ion and solvent polarity can influence which tautomer or resonance form of the anion is more reactive.
Caption: Nucleophilic sites on common thiadiazole scaffolds.
Research has shown that for 5-substituted 2-acylamino-1,3,4-thiadiazoles, alkylation occurs regiospecifically at the endocyclic N-3 position under basic conditions, as the acyl group deactivates the exocyclic amide nitrogen.[12]
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a generic N-H containing thiadiazole derivative using an alkyl halide. NOTE: This is a general procedure; optimization of stoichiometry, temperature, and reaction time is essential for specific substrates.
Materials and Reagents
-
Thiadiazole Derivative: 1.0 equivalent
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃). Typically 1.1-1.5 equivalents.
-
Alkylating Agent: Alkyl halide (e.g., methyl iodide, benzyl bromide). Typically 1.1-1.5 equivalents.
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extraction Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the thiadiazole derivative (1.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.2 eq.) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. This step forms the nucleophilic thiadiazole anion.
-
Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the cooled suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive alkylating agents.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., EtOAc, 3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ¹H-¹⁵N HMBC NMR can be particularly useful for unambiguously determining the site of alkylation.[13]
Caption: A typical experimental workflow for N-alkylation.
Comparative Data and Troubleshooting
The optimal conditions for N-alkylation are highly substrate-dependent. The following table summarizes representative conditions found in the literature to guide experimental design.
| Thiadiazole Substrate | Alkylating Agent | Base | Solvent | Temp. | Yield/Outcome | Reference |
| 2-Acylamino-5-R-1,3,4-thiadiazole | Alkyl bromide | NaH | DMF | RT | Quantitative, Regiospecific N-3 alkylation | [12] |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Alkyl halides | K₂CO₃ | Acetone | Reflux | Regioselective S-alkylation | [14] |
| 1H-Indazole (related azole) | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | 1.9:1 ratio of N-1:N-2 isomers | [15] |
| 1H-Indazole (related azole) | n-Pentyl bromide | NaH | THF | RT | >99% N-1 regioselectivity | [15] |
| 2-Aminothiazole | Alkyl halide | K₂CO₃ | DMF | 120 °C (µW) | Good yields of N-alkylated product | [4] |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Inactive base or wet solvent/reagents. Insufficient reaction time or temperature.
-
Solution: Use freshly opened or properly stored anhydrous solvents. Ensure the base is active. Increase reaction time or temperature. Consider a more reactive alkylating agent (e.g., iodide > bromide > chloride).
-
-
Poor Regioselectivity (Mixture of Isomers):
-
Cause: The electronic and steric properties of the substrate allow for multiple sites of attack. The reaction conditions are not optimized.
-
Solution: Systematically screen different base/solvent combinations. For example, switching from K₂CO₃/DMF to NaH/THF can dramatically alter regioselectivity.[15] Protecting other potentially reactive groups (e.g., acylating an amino group) can direct alkylation to the desired nitrogen.[12]
-
-
Di-alkylation:
-
Cause: Use of excess alkylating agent or a highly activated substrate.
-
Solution: Use stoichiometric amounts (or slightly less) of the alkylating agent. Add the alkylating agent slowly at low temperatures.
-
References
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, a versatile and highly reactive building block in modern medicinal and materials chemistry. We will move beyond simple procedural lists to explain the underlying principles governing its reactivity. This document details key synthetic transformations, including nucleophilic aromatic substitution (SNAr) at the C5 position, functional group manipulation of the C4-ester, and ring transformation reactions. Each section includes detailed, field-tested protocols designed for reproducibility and self-validation, supported by mechanistic insights and authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the creation of novel and complex heterocyclic systems.
Introduction: The Strategic Value of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that has garnered significant attention in pharmaceutical and agrochemical research.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[2] The unique electronic distribution and structural features of the ring system allow it to act as a versatile pharmacophore.
This compound stands out as a particularly valuable starting material.[3][4] Its utility stems from two primary reactive centers:
-
The C5-Chloro Group: The electron-withdrawing nature of the thiadiazole ring and the adjacent ester group activates the C5 position for nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group.
-
The C4-Ethyl Carboxylate Group: This ester functionality serves as a versatile handle for a wide array of chemical transformations, including amidation, hydrazinolysis, reduction, and subsequent cyclization reactions to build fused or linked heterocyclic systems.[5]
This guide will systematically detail protocols for exploiting these reactive sites to generate molecular diversity from a single, readily available precursor.
Synthetic Pathway Overview
The following diagram illustrates the primary synthetic routes discussed in this guide, showcasing how this compound can be elaborated into a variety of more complex heterocyclic structures.
References
Application Notes and Protocols: A Guide to the Experimental Setup for Cycloaddition Reactions Involving Thiadiazoles
Introduction: The Strategic Importance of Thiadiazoles in Modern Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, renowned for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This five-membered heterocycle, containing two nitrogen atoms and one sulfur atom, acts as a versatile pharmacophore. Its prevalence in approved drugs like the carbonic anhydrase inhibitor Acetazolamide underscores its significance.[2] Cycloaddition reactions, particularly the [3+2] or 1,3-dipolar cycloaddition, represent one of the most elegant and efficient strategies for synthesizing highly functionalized thiadiazole derivatives from relatively simple precursors.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, experimental setups, and step-by-step protocols for conducting cycloaddition reactions to synthesize thiadiazole-based compounds. By explaining the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate but also innovate upon these powerful synthetic methodologies.
Core Principles: Understanding the 1,3-Dipolar Cycloaddition Pathway
The most prevalent method for synthesizing 1,3,4-thiadiazoles via cycloaddition involves a [3+2] cycloaddition mechanism.[3] This reaction joins a "1,3-dipole" with a "dipolarophile" to form a five-membered ring. In this context, the key 1,3-dipole is often a nitrilimine , a highly reactive intermediate that is typically generated in situ to prevent its rapid dimerization.[3]
The nitrilimine is generated from a stable precursor, most commonly a hydrazonoyl halide , by dehydrohalogenation using a base like triethylamine (TEA).[3] Once formed, the nitrilimine swiftly reacts with a sulfur-containing dipolarophile (a compound with a C=S or C≡S bond). The initial cycloadduct may then undergo a subsequent elimination step to yield the stable aromatic 1,3,4-thiadiazole ring.[3][5]
Caption: General mechanism for 1,3,4-thiadiazole synthesis.
General Experimental Setup and Key Considerations
A successful cycloaddition reaction hinges on careful control of reagents, conditions, and safety protocols. The trustworthiness of a protocol is ensured by understanding the function of each component.
Reagents and Materials
-
Precursors: Hydrazonoyl halides and sulfur dipolarophiles (e.g., dithiocarboxylates, thiosemicarbazones) are the key starting materials. Their purity is paramount and should be confirmed by NMR or melting point analysis before use.
-
Base: Triethylamine (TEA) is the most common base for the in situ generation of nitrilimines from hydrazonoyl halides.[3] It acts as a scavenger for the liberated HCl, driving the reaction forward. It should be distilled and stored over potassium hydroxide to ensure it is anhydrous.
-
Solvents: The choice of solvent is critical and depends on the solubility of the reactants and the reaction mechanism.
-
Ethanol: A common protic solvent, often used in reactions with TEA at room temperature.[3]
-
Dichloromethane (DCM): A polar aprotic solvent suitable for reactions under mild, room temperature conditions.[1]
-
Dimethylformamide (DMF): A highly polar aprotic solvent, useful for less reactive substrates or when heating is required.[3]
-
Chloroform: Used in some preparations, particularly with heterocyclic thiones.[3]
-
Essential Equipment
-
Glassware: Standard round-bottom flasks, condensers, dropping funnels, and magnetic stir bars. All glassware should be oven-dried before use to prevent hydrolysis of reactants, especially the hydrazonoyl halides.
-
Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen, leading to cleaner products and higher yields.
-
Temperature Control: A magnetic stirrer with a heating plate and an external temperature probe or an ice bath is essential for maintaining the desired reaction temperature.
Safety Precautions
Thiadiazoles and their precursors require careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[7]
-
Handling: Avoid contact with skin and eyes.[8] In case of spillage, absorb the material with an inert absorbent like vermiculite or sand and dispose of it as hazardous waste.[9]
-
Ignition Sources: Many organic solvents are flammable. Keep reactions away from open flames, sparks, and hot surfaces.[9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, actionable steps with explanations for key decisions.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles via Nitrilimine Cycloaddition
This protocol describes a general and widely used method for synthesizing 1,3,4-thiadiazoles based on the reaction of a hydrazonoyl halide with a dithiocarboxylate ester.[3]
Objective: To synthesize a 2,5-disubstituted-1,3,4-thiadiazole.
Materials:
-
Hydrazonoyl halide (1.0 mmol)
-
Alkyl dithiocarboxylate (1.0 mmol)
-
Triethylamine (TEA, 1.1 mmol, ~0.15 mL)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazonoyl halide (1.0 mmol) and the alkyl dithiocarboxylate (1.0 mmol) in ethanol (20 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Rationale: Ensuring complete dissolution of reactants is crucial for a homogeneous reaction and efficient conversion. Ethanol is a common solvent for these reactants.[3]
-
-
Base Addition: To the stirred solution, add triethylamine (1.1 mmol) dropwise over 1-2 minutes using a syringe or pipette.
-
Rationale: TEA is added to dehydrohalogenate the hydrazonoyl halide, generating the reactive nitrilimine in situ. A slight excess of base ensures complete conversion.[3] Dropwise addition helps to control any potential exotherm.
-
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reactions are often complete within a few hours to overnight.[1][3]
-
Rationale: Many of these cycloadditions proceed efficiently at ambient temperature, which minimizes the formation of side products.[1]
-
-
Product Isolation: Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, reduce the solvent volume in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 1,3,4-thiadiazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2][10]
Caption: Experimental workflow for thiadiazole synthesis.
Protocol 2: Facile Synthesis of 4,5-Dihydro-1,3,4-Thiadiazoles under Mild Conditions
This protocol details the synthesis of dihydro-thiadiazoles from thioisomünchnones and azodicarboxylates, notable for its extremely mild conditions and rapid reaction times.[1]
Objective: To synthesize a 4,5-dihydro-1,3,4-thiadiazole derivative.
Materials:
-
Thioisomünchnone (e.g., 2-[benzyl(methyl)amino]-3-(4-nitrophenyl)-5-phenyl-1,3-thiazolium-4-olate) (0.5 mmol)
-
Dialkyl azodicarboxylate (e.g., Diethyl azodicarboxylate, DEAD) (0.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve the thioisomünchnone (0.5 mmol) in dichloromethane (10 mL).
-
Dipolarophile Addition: Add the dialkyl azodicarboxylate (0.5 mmol) to the solution at room temperature with gentle stirring.
-
Reaction Execution: Continue stirring the mixture at room temperature. The reaction is typically very fast and can be complete in as little as 60 minutes.[1] Monitor the disappearance of the starting materials by TLC.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent (DCM) under reduced pressure.
-
Purification: The resulting solid residue is often of high purity. If necessary, it can be further purified by recrystallization from a solvent mixture like DCM/hexane to afford the crystalline dihydro-thiadiazole product.
-
Characterization: Confirm the structure of the product via standard spectroscopic techniques (NMR, MS) and, if possible, X-ray crystallography for unequivocal structure elucidation.[1]
Data Presentation: Comparative Reaction Conditions
The efficiency of 1,3,4-thiadiazole synthesis can vary significantly with the choice of reactants and conditions. The table below summarizes data from literature to guide experimental design.
| Entry | Hydrazonoyl Halide Precursor | Sulfur Dipolarophile | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| 1 | C-phenyl-N-aryl | Methyl 2-cyano-2-(benzoazol-2-yl)dithioacetate | TEA | Ethanol | RT | - | 64-92 | [3] |
| 2 | C-acetyl-N-aryl | Alkyl N-alkylidene dithiocarbazate | TEA | Ethanol | RT | - | - | [3] |
| 3 | Bis-hydrazonoyl chloride | Methyl 2-cyano-2-(hetaryl)dithiocarboxylate | TEA | Ethanol | RT | - | 83-90 | [3] |
| 4 | C-hetaryl-N-aryl | 2-Hetaryl-2-cyanothioacetanilide | KOH | DMF | RT | - | 53-60 | [3] |
| 5 | Thioisomünchnone | Diethyl azodicarboxylate | None | DCM | RT | 60 min | 75 | [1] |
| 6 | Thioisomünchnone | Diisopropyl azodicarboxylate | None | DCM | RT | 60 min | 82 | [1] |
*Note: Thioisomünchnone acts as the 1,3-dipole directly.
Reaction Monitoring and Characterization
Rigorous analysis is key to validating the outcome of the synthesis.
-
Reaction Monitoring: Progress is typically monitored by TLC on silica gel plates, visualizing spots under UV light. The disappearance of starting materials and the appearance of a new, more polar or non-polar spot indicates product formation. For quantitative analysis, HPLC can be employed.[11]
-
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For 1,3,4-thiadiazoles, the chemical shifts of the carbons in the thiadiazole ring are characteristic, often appearing in the range of δ 158-165 ppm in the ¹³C NMR spectrum.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected cycloaddition has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the final product.
-
Titrimetric and Spectrophotometric Methods: For certain thiadiazole derivatives, quantitative determination can be achieved through specialized titrimetric or spectrophotometric assays, such as those involving iodine amplification reactions.[12][13]
-
References
- 1. connectsci.au [connectsci.au]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.pt [fishersci.pt]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. ALKYL THIADIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during chromatographic purification, ensuring the attainment of high-purity material essential for subsequent applications.
Compound Profile: this compound
Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful purification strategy. The structure, containing a polar thiadiazole heterocycle, a chloro substituent, and an ethyl ester group, results in moderate polarity.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Appearance | Data not widely available, likely a solid. | |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, and Acetonitrile (ACN). | Inferred from polarity |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step before attempting a large-scale purification?
A: Always begin with Thin Layer Chromatography (TLC) analysis. TLC is an indispensable, rapid, and inexpensive tool to determine the optimal solvent system (mobile phase) for separating your target compound from impurities.[2] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from other spots on the plate.[3][4]
Q2: Which chromatographic technique is most suitable for this compound?
A: The choice depends on the scale and required purity:
-
Flash Column Chromatography: Ideal for purifying multi-gram to kilogram quantities of the crude product to a purity of >95%. It is the workhorse method in synthetic chemistry labs.
-
High-Performance Liquid Chromatography (HPLC): Best for achieving very high purity (>99%) on a smaller scale (milligrams to a few grams). Reversed-phase HPLC is commonly used for compounds in this polarity range and is a standard method for final purity analysis and purification of reference standards.[5][6]
Q3: What are some good starting solvent systems for TLC and flash chromatography on silica gel?
A: Given the compound's moderate polarity, a binary system of a non-polar and a polar solvent is appropriate. A common and effective starting point is a mixture of Hexane and Ethyl Acetate .[7] Begin with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the proportion of ethyl acetate until the desired Rf value is achieved.[4] Other systems can include Dichloromethane/Methanol for more polar impurities.
Q4: How can I visualize the compound on a TLC plate or detect it during HPLC?
A: The 1,2,3-thiadiazole ring is an aromatic heterocycle, which means it should be UV-active.
-
TLC: Visualization can be achieved under a UV lamp, typically at 254 nm, where it should appear as a dark spot.
-
HPLC: A photodiode array (PDA) or a standard UV detector set between 230-280 nm should provide excellent detection. A lambda max scan can determine the optimal wavelength for sensitivity.[8]
Q5: Is this compound stable on silica gel?
A: This is a critical consideration. While many compounds are stable, the 1,2,3-thiadiazole ring can be susceptible to decomposition, especially on acidic stationary phases like standard silica gel.[9] It is crucial to test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot streaks, it indicates potential degradation.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor or No Separation in Flash Column Chromatography
Q: My compound co-elutes with impurities, or all the spots come out together. What's wrong?
A: This is a common issue stemming primarily from an unoptimized mobile phase or improper column setup.
-
Probable Cause 1: Suboptimal Solvent System. The polarity of the eluent may be too high, causing all components to travel with the solvent front, or too low, resulting in broad, overlapping bands.
-
Solution: Re-optimize the solvent system using TLC.[2] Methodically test different ratios of solvents like hexane/ethyl acetate. The ideal system will show clear separation between your product spot (Rf ≈ 0.2-0.4) and any impurity spots.
-
-
Probable Cause 2: Column Overloading. Loading too much crude material onto the column relative to the amount of silica gel is a frequent cause of poor separation.
-
Solution: A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample. For difficult separations, this ratio may need to be increased.
-
-
Probable Cause 3: Improper Sample Loading. If the initial band of the compound is too wide, separation will be compromised.
-
Solution: Dissolve the sample in the minimum amount of solvent, preferably the same solvent system used for elution.[11] If the compound has poor solubility, dry loading is highly recommended. To dry load, dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[11]
-
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor column separation.
Issue 2: Compound is Unstable on Silica Gel
Q: My recovery is very low, and TLC analysis of the fractions shows new, unexpected spots. I suspect the compound is degrading.
A: 1,2,3-Thiadiazoles can be sensitive to the acidic nature of silica gel.[9][10] This is a significant issue that requires modifying the stationary phase.
-
Probable Cause: Acidity of Silica Gel. The Lewis acid sites on the silica surface can catalyze the decomposition of sensitive functional groups.
-
Solution 1: Use a Deactivated Stationary Phase. You can deactivate the silica gel yourself by flushing the packed column with an eluent containing a small amount of a base, like 1-2% triethylamine or ammonia, before loading your sample.[3] This neutralizes the acidic sites.
-
Solution 2: Switch to an Alternative Stationary Phase. If deactivation is insufficient, consider using a different stationary phase altogether. Neutral alumina is a common alternative for compounds that are sensitive to acid.[10] Reversed-phase silica (C18) is another excellent option, though it requires developing a new solvent system (typically water/acetonitrile or water/methanol).
-
Issue 3: Poor Peak Shape or No Retention in Reversed-Phase HPLC
Q: When I try to analyze my compound by RP-HPLC, I get severe peak tailing, or the peak elutes in the void volume.
A: These are common problems when analyzing polar or ionizable compounds with reversed-phase chromatography.[3]
-
Probable Cause (Peak Tailing): Secondary Interactions. The nitrogen atoms in the thiadiazole ring can interact with free silanol groups on the silica surface of the HPLC column, leading to peak tailing.
-
Solution: Add a mobile phase modifier. A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate the basic sites on the compound and suppress the unwanted interactions, resulting in sharper peaks. Using a modern, end-capped column also minimizes these effects.
-
-
Probable Cause (No Retention): High Polarity. The compound may be too polar to interact sufficiently with the nonpolar C18 stationary phase, causing it to elute with the solvent front.[12]
-
Solution 1: Modify the Mobile Phase. Increase the polarity of the mobile phase by increasing the aqueous component (e.g., from 50% water to 95% water).
-
Solution 2: Use an Alternative Stationary Phase. If increasing the aqueous content doesn't work, switch to a column designed for polar analytes. An embedded polar group (EPG) column can provide better retention.
-
Solution 3: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for retaining and separating very polar compounds and is an excellent alternative to reversed-phase methods in this scenario.[3]
-
Decision Tree for Method Selection
Caption: Decision tree for selecting a purification method.
Protocols
Protocol 1: TLC for Solvent System Selection
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare a developing chamber with a small amount of the test solvent system (e.g., 20% EtOAc in Hexane).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the target compound with good separation from impurities.[4]
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane). Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading (Dry Load Method): Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM. Add silica gel (~3 g) and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[11]
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a protective layer of sand.
-
Elution: Carefully add the eluent to the column. Begin elution with the low-polarity solvent system determined by TLC. Apply pressure (air or nitrogen) to achieve a steady flow rate.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 10%, then 15%, etc.) to elute the compounds.
-
Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. This compound [cymitquimica.com]
- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. community.wvu.edu [community.wvu.edu]
- 8. thieme-connect.com [thieme-connect.com]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 1,2,3-Thiadiazoles
Welcome to the Technical Support Center for 1,2,3-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The unique reactivity of the 1,2,3-thiadiazole ring, while making it a valuable synthon, also presents specific challenges in its construction, often leading to side reactions and purification difficulties.[1][2][3]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,2,3-thiadiazole ring?
A1: The primary and most versatile methods for constructing the 1,2,3-thiadiazole core are the Hurd-Mori reaction, the Pechmann synthesis, and the Wolff synthesis.[2][3]
-
Hurd-Mori Reaction: This is the most widely used method, involving the cyclization of hydrazones (often N-acyl or N-tosyl derivatives) with thionyl chloride (SOCl₂).[4][5][6] It is valued for its broad substrate scope.[1][7]
-
Pechmann Synthesis: This classic method involves the 1,3-dipolar cycloaddition of a diazoalkane to an isothiocyanate.[2]
-
Wolff Synthesis (or Rearrangement): This involves the cyclization of α-diazothiocarbonyl compounds. While related to the Hurd-Mori pathway, it starts from a different precursor.
Q2: Why is the 1,2,3-thiadiazole ring prone to decomposition?
A2: The 1,2,3-thiadiazole ring possesses moderate to good thermal stability but is susceptible to both thermal and photochemical decomposition.[8] The primary decomposition pathway involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, to generate highly reactive intermediates.[8] This instability is a critical consideration for reaction conditions, workup, purification, and long-term storage.[5][8]
Q3: What are the key reactive intermediates formed during decomposition?
A3: Upon loss of N₂, the 1,2,3-thiadiazole ring initially forms a highly strained three-membered ring called a thiirene . This intermediate is unstable and rapidly rearranges to a more stable thioketene .[8][9][10] These reactive species are the root cause of many side products, as they can undergo dimerization, polymerization, or react with other molecules in the system.[8][11]
Troubleshooting Guide: Side Reactions & Optimization
Issue 1: Low Yields and Formation of Elemental Sulfur
Question: "My Hurd-Mori reaction is producing very low yields of the desired 1,2,3-thiadiazole, and I'm observing a significant amount of a yellow precipitate, which I suspect is elemental sulfur. What's going wrong?"
Answer: This is a classic problem in 1,2,3-thiadiazole synthesis, particularly when using thionyl chloride. The issue stems from two primary sources: harsh reaction conditions causing product decomposition and the quality of the reagents.
Root Cause Analysis:
-
Over-Reaction with Thionyl Chloride: Thionyl chloride is a powerful dehydrating and chlorinating agent. An excessive amount or overly aggressive reaction conditions (e.g., high temperature) can lead to the breakdown of the newly formed thiadiazole ring or intermediates, ultimately producing elemental sulfur and other degradation products.
-
Decomposition of Thionyl Chloride: Old or improperly stored thionyl chloride can decompose into SO₂ and HCl, which can hinder the desired cyclization pathway.[12]
-
Thermal Instability of the Product: The 1,2,3-thiadiazole product itself may be thermally labile.[8] If the reaction is run at reflux for extended periods, the product can decompose, extrude N₂, and form thioketenes which can polymerize or degrade further, contributing to the formation of sulfur.
Troubleshooting Protocol:
-
Reagent Quality Check: Always use freshly distilled or a new bottle of thionyl chloride for best results.[12] Ensure your hydrazone starting material is pure and completely dry, as moisture will rapidly quench the thionyl chloride.
-
Temperature Control is Critical: The reaction with thionyl chloride is often exothermic.
-
Step 1: Dissolve the hydrazone in a suitable anhydrous solvent (e.g., DCM, chloroform, or toluene).
-
Step 2: Cool the solution to a low temperature (0 °C or -10 °C) in an ice or ice/salt bath.[12]
-
Step 3: Add the thionyl chloride dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Step 4: After the addition is complete, allow the reaction to warm slowly to room temperature. Monitor the reaction progress by TLC. Gentle heating or reflux may be required to drive the cyclization to completion, but this should be optimized to the minimum time and temperature necessary.[12]
-
-
Stoichiometry Optimization: While an excess of thionyl chloride is often used, minimize the excess to what is necessary for your substrate (e.g., 2-5 equivalents).
-
Alternative Reagents: For sensitive substrates, consider alternative, milder cyclization methods. A modern improvement on the Hurd-Mori reaction uses N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), which is a metal-free and often higher-yielding approach.[7][13]
Issue 2: Unexpected Byproducts - Nitriles and Wolff Rearrangement Products
Question: "After my reaction, I'm isolating a significant byproduct. My IR shows a sharp peak around 2250 cm⁻¹, suggesting a nitrile. My mass spec also shows a fragment corresponding to the loss of N₂S. What is happening?"
Answer: You are likely observing the consequences of thiadiazole ring fragmentation. The formation of a nitrile is a known decomposition pathway. This decomposition often proceeds through a thioketene intermediate, which can also undergo a subsequent Wolff-type rearrangement to a ketene, leading to other byproducts.[14][15]
Mechanistic Insight:
The thermal or photochemical decomposition of the 1,2,3-thiadiazole ring leads to the extrusion of N₂ and the formation of a thioketene.[8][11] This highly reactive thioketene can then fragment further or, in a process analogous to the classic Wolff Rearrangement of α-diazoketones, rearrange to a ketene.[14][15]
-
Nitrile Formation: The thioketene intermediate can fragment, leading to the formation of a nitrile and elemental sulfur.
-
Wolff Rearrangement: The thioketene can rearrange to a ketene. This ketene is highly electrophilic and will be rapidly trapped by any nucleophiles present in the reaction mixture (e.g., water, alcohols), forming carboxylic acids or esters, respectively.
Mitigation Strategies:
-
Minimize Heat and Light Exposure: Protect your reaction from light by wrapping the flask in aluminum foil. Use the lowest possible temperature for the reaction and purification steps.[8] Most simple 1,2,3-thiadiazoles are amenable to distillation or column chromatography, but prolonged exposure to high temperatures should be avoided.[5]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and side reactions with atmospheric components.
-
Purification Conditions: During workup and purification, avoid harsh acidic or basic conditions which can catalyze decomposition.[2][16] Use neutral extraction methods where possible.
-
Consider Trapping Experiments: If you suspect a thioketene intermediate, you can try to trap it. For example, running the reaction in the presence of a reactive dienophile for a Diels-Alder reaction or an amine could intercept the intermediate and provide evidence for its formation.[11]
Issue 3: Regioisomer Formation in Hurd-Mori Synthesis
Question: "I'm synthesizing a 4,5-disubstituted-1,2,3-thiadiazole from an unsymmetrical ketone. My NMR spectrum is complex, suggesting I have a mixture of two isomers. How can I control the regioselectivity?"
Answer: This is a common challenge that originates from the very first step of the sequence: the formation of the hydrazone. An unsymmetrical ketone can form two different regioisomeric hydrazones, which will then cyclize to give two different 1,2,3-thiadiazole products.
Control Strategies:
-
Thermodynamic vs. Kinetic Control: The formation of the hydrazone can sometimes be directed by controlling the reaction conditions.
-
Kinetic Control: Lower temperatures and shorter reaction times may favor the formation of the hydrazone at the less sterically hindered α-carbon.
-
Thermodynamic Control: Higher temperatures, longer reaction times, and the presence of an acid catalyst can allow the hydrazone mixture to equilibrate to the more stable isomer.
-
-
Purification of Intermediates: The most robust solution is to separate the isomeric hydrazones before the cyclization step. Hydrazones are often crystalline solids and can frequently be separated by recrystallization or column chromatography. Running the Hurd-Mori reaction on a single, pure hydrazone isomer will yield a single thiadiazole product.
-
Directed Synthesis: If possible, modify your synthetic route to start with a precursor that has only one reactive α-methylene group, thereby preventing the formation of isomers. For example, starting with an α-haloketone and proceeding through a different pathway could enforce the desired regiochemistry.
Summary of Key Parameters and Troubleshooting
| Problem | Primary Cause(s) | Key Solutions |
| Low Yield / No Product | Impure/degraded reagents; Incorrect temperature; Inefficient cyclizing agent. | Use fresh SOCl₂; Control temperature (start low); Optimize reaction time; Consider alternative reagents (TBAI/Sulfur).[12][13][16] |
| Elemental Sulfur Formation | Product/intermediate decomposition; Harsh reaction conditions. | Use minimal necessary heat; Control rate of SOCl₂ addition; Ensure inert atmosphere. |
| Nitrile Byproducts | Thermal/photochemical decomposition via thioketene intermediate. | Protect reaction from light; Use lowest effective temperature; Avoid harsh workup conditions.[8][11] |
| Wolff Rearrangement Products | Rearrangement of thioketene intermediate to a ketene, followed by trapping. | Minimize heat and light; Exclude nucleophiles (e.g., water, alcohol) from the reaction if possible.[14][15] |
| Mixture of Regioisomers | Use of an unsymmetrical ketone leads to isomeric hydrazone precursors. | Separate hydrazone isomers before cyclization; Optimize conditions for kinetic vs. thermodynamic hydrazone formation. |
By understanding the underlying mechanisms of these common side reactions, researchers can proactively design more robust synthetic procedures, leading to higher yields, easier purifications, and more reliable outcomes in the synthesis of 1,2,3-thiadiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 14. Wolff-Rearrangement [organic-chemistry.org]
- 15. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Optimizing reaction conditions for Hurd-Mori cyclization
Welcome to the comprehensive technical support center for the Hurd-Mori cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 1,2,3-thiadiazoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your results.
Introduction to the Hurd-Mori Cyclization
The Hurd-Mori cyclization is a fundamental reaction in heterocyclic chemistry, providing a reliable route to synthesize 1,2,3-thiadiazoles from hydrazones and thionyl chloride (SOCl₂)[1]. The reaction proceeds through the conversion of a ketone to its corresponding hydrazone, which is then cyclized in the presence of thionyl chloride. This method is valued for its versatility and is a key step in the synthesis of various biologically active compounds.
Below is a diagram illustrating the general workflow of the Hurd-Mori reaction.
Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Troubleshooting Guide: A-Q&A Approach
This section addresses common problems encountered during the Hurd-Mori cyclization in a question-and-answer format, providing detailed explanations and actionable solutions.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product. What are the most common causes and how can I fix this?
A1: Low or no yield is a frequent issue in the Hurd-Mori reaction. The problem can often be traced back to one of the following factors:
-
Purity of the Hydrazone Precursor: The purity of the starting hydrazone is critical. Impurities can interfere with the cyclization process.
-
Solution: Purify the hydrazone before use, for example, by recrystallization. Confirm its purity and structural integrity using techniques like NMR or melting point analysis.
-
-
Reaction Conditions: The Hurd-Mori reaction can be sensitive to temperature.
-
Causality: High temperatures can lead to the decomposition of the starting material, intermediates, or the final 1,2,3-thiadiazole product[2].
-
Solution: Optimize the reaction temperature. For many substrates, the reaction is best performed at room temperature or with cooling in an ice bath, especially during the addition of thionyl chloride[3]. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-running the reaction.
-
-
Substrate Reactivity: The electronic properties of your substrate can significantly impact the reaction's success.
-
Causality: For substrates containing nitrogen heterocycles, the basicity of the nitrogen atom can affect the cyclization. Electron-donating groups on the precursor can lead to poor conversion[4][5].
-
Solution: If your substrate contains a basic nitrogen, consider using an electron-withdrawing protecting group, such as a methyl carbamate, which has been shown to significantly improve yields[4][5].
-
-
Choice of Reagents: While thionyl chloride is the classic reagent, it may not be optimal for all substrates.
-
Solution: Consider alternative, milder conditions. A notable improvement to the Hurd-Mori reaction involves the use of N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI)[6].
-
Below is a troubleshooting workflow for addressing low-yield issues.
Caption: Troubleshooting logic for low yield in Hurd-Mori cyclization.
Side Product Formation
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The formation of side products can complicate purification and reduce the yield of the desired 1,2,3-thiadiazole.
-
Common Side Product: One of the most commonly reported side products is a 1,3,4-oxadiazine derivative, which can form through an alternative cyclization pathway[2].
-
Solution: To minimize the formation of this and other side products, careful control of the reaction conditions is essential. Modifying the solvent and temperature can help favor the desired reaction pathway. Purification by column chromatography is usually effective in separating the 1,2,3-thiadiazole from the oxadiazine byproduct[2].
-
-
Complex Mixture of Products: If you observe a complex mixture of products, it may be due to the degradation of the starting material or the product.
-
Solution: As mentioned previously, optimizing the reaction time and temperature is crucial. Use TLC to monitor the reaction and stop it once the starting material is consumed to prevent further degradation.
-
Work-up and Purification Challenges
Q3: I am having trouble with the work-up and purification of my 1,2,3-thiadiazole. What are the best practices?
A3: The work-up and purification steps are critical for obtaining a pure product.
-
Quenching Excess Thionyl Chloride: Thionyl chloride is a hazardous reagent that must be quenched safely.
-
Procedure: A common and effective method is to carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water[3]. This should be done in a well-ventilated fume hood.
-
Neutralization: After quenching, the aqueous layer will be acidic. It should be neutralized with a base such as a saturated sodium bicarbonate solution before extraction[3].
-
-
Product Instability: The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions.
-
Solution: Avoid strong acids and bases during the work-up and purification. Use neutral extraction and purification methods whenever possible[2].
-
-
Purification Techniques:
-
Column Chromatography: This is a very common method for purifying 1,2,3-thiadiazoles. Silica gel is a suitable stationary phase, and a common mobile phase is a mixture of hexane and ethyl acetate[3]. The optimal solvent system should be determined by TLC.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial and should be determined experimentally[2][7].
-
Regioselectivity Issues
Q4: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity of the Hurd-Mori reaction?
A4: Regioselectivity in the Hurd-Mori reaction with unsymmetrical ketones is a known challenge.
-
Underlying Principle: The regioselectivity of the cyclization is often parallel to the relative rate of enolization of the two α-carbons of the parent ketone[8]. The reaction proceeds via the more readily formed enol.
-
Controlling Factors:
-
Substituent Effects: The nature of the substituents on the α-carbons can significantly influence the ratio of the products[8].
-
Reaction Conditions: While the inherent electronic and steric factors of the substrate are the primary drivers, careful optimization of reaction conditions may offer some degree of control.
-
Table 1: Influence of Reaction Parameters on Hurd-Mori Cyclization
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or below (0 °C) | Minimizes side reactions and degradation of starting materials and products[2][3]. |
| Solvent | Dichloromethane (DCM), Dioxane | Aprotic solvents are generally preferred. The choice may need to be optimized for specific substrates[2]. |
| Thionyl Chloride Stoichiometry | 2.0 - 3.0 equivalents | An excess is typically used to ensure complete conversion[2]. |
| Reaction Time | 12 - 24 hours | Monitor by TLC to determine the optimal reaction time and avoid product degradation[2]. |
Frequently Asked Questions (FAQs)
Q5: Are there any safer alternatives to thionyl chloride?
A5: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. One of the most effective is the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI)[6].
Q6: How does the choice of the hydrazone (e.g., semicarbazone, tosylhydrazone) affect the reaction?
A6: The type of hydrazone can influence the reaction conditions and yield. Semicarbazones are commonly used and are prepared from semicarbazide hydrochloride[9]. N-tosylhydrazones are also widely used and are often employed in the milder, alternative protocols mentioned above[6]. The choice may depend on the specific substrate and the desired reaction conditions.
Q7: Can I use a one-pot procedure for the Hurd-Mori reaction?
A7: While the Hurd-Mori reaction is typically a two-step process (hydrazone formation followed by cyclization), some one-pot procedures have been reported. These often involve the in-situ formation of the hydrazone followed by the addition of the cyclizing agent. The feasibility of a one-pot approach will depend on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-phenyl-1,2,3-thiadiazole[3]
This protocol describes the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone as a representative example.
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Cyclization)
-
In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 4-phenyl-1,2,3-thiadiazole.
Table 2: Representative Yields of Substituted 1,2,3-Thiadiazoles
| Starting Ketone | Product | Yield (%) | Reference |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 85-95 | [3] |
| 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 92 | [9] |
| 4-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 88 | [9] |
| 4-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 85 | [9] |
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 8. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Reactivity of 5-Chloro-1,2,3-thiadiazoles
Welcome to the technical support center dedicated to navigating the synthetic challenges associated with 5-chloro-1,2,3-thiadiazole. This molecule is a valuable heterocyclic building block, yet researchers frequently encounter difficulties owing to the unexpectedly low reactivity of its C5-chloro substituent. This guide is structured to provide you with a foundational understanding of the underlying chemical principles and to offer practical, field-proven troubleshooting strategies and protocols to advance your research.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the reactivity of the 5-chloro-1,2,3-thiadiazole scaffold.
Q1: Why is the C5-Cl bond in 5-chloro-1,2,3-thiadiazole often unreactive, despite the ring being electron-deficient?
A: This is a crucial question of causality. While the 1,2,3-thiadiazole ring is indeed π-electron deficient due to the presence of three heteroatoms, which should activate the C5 position for nucleophilic attack, several factors contribute to its apparent low reactivity:
-
Aromatic Stabilization: The 1,2,3-thiadiazole ring possesses a degree of aromatic character, contributing to its overall stability. Reactions that disrupt this aromaticity, such as the formation of an intermediate Meisenheimer complex in a nucleophilic aromatic substitution (SNAr) pathway, face a higher activation energy barrier.
-
Ring Strain and Geometry: Five-membered heterocycles have unique electronic and geometric properties. The approach of a nucleophile can be sterically hindered, and the stabilization of the anionic intermediate may be less effective compared to six-membered systems like pyridines.[1][2]
-
Nature of the Leaving Group: While chloride is a reasonably good leaving group, its departure is the rate-limiting step in many SNAr reactions. Without sufficient activation from the heterocyclic core, this step can be slow.
Q2: What are the two primary strategies for functionalizing the C5 position, and when should I choose one over the other?
A: The two most successful strategies are direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .
-
Choose SNAr: This should be your initial approach when using strong, highly nucleophilic reagents. These include primary/secondary amines, thiols, and some activated C-nucleophiles. SNAr is often more cost-effective and involves simpler reaction setups.[3][4][5]
-
Choose Palladium-Catalyzed Cross-Coupling: This is the preferred method for forming C-C or C-N bonds with less nucleophilic partners, such as boronic acids (Suzuki), terminal alkynes (Sonogashira), or organostannanes (Stille). It is exceptionally versatile and often succeeds where SNAr fails.[6][7]
Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
SNAr is a direct displacement of the C5-chloro atom by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
User Inquiry 1: "My SNAr reaction shows no conversion after 24 hours. What are the first troubleshooting steps?"
A: This is a common issue indicating that the activation energy for the initial nucleophilic attack is not being overcome.
Root Causes & Corrective Actions:
-
Insufficient Nucleophilicity: The attacking species may not be strong enough.
-
Solution: If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate it in situ, generating a more potent anionic nucleophile.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged intermediate.
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents excel at solvating cations (like the counter-ion of your base) while leaving the anionic nucleophile relatively "bare" and more reactive.
-
-
Insufficient Thermal Energy: The reaction may simply be too slow at room temperature.
-
Solution: Increase the reaction temperature incrementally, for example, to 80 °C, then 120 °C. Consider using microwave irradiation to access higher temperatures and dramatically reduce reaction times.
-
User Inquiry 2: "My reaction is working, but it's slow and the yield is poor. How can I optimize it?"
A: Sluggish reactions with low yields suggest that while the pathway is viable, it is not efficient.
Optimization Strategies:
-
Increase Reactant Concentration: Doubling the concentration of the nucleophile can sometimes improve the reaction rate, provided side reactions are not an issue.
-
Use a Stronger, Non-Nucleophilic Base: If you are using a base like K₂CO₃, switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can more effectively generate the active nucleophile.
-
Phase-Transfer Catalysis: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the interaction between the nucleophile and the substrate.
User Inquiry 3: "I'm observing decomposition of my starting material at high temperatures. What is happening?"
A: The 1,2,3-thiadiazole ring, especially when unsubstituted at C4, can be susceptible to base-induced ring cleavage.[8] This often occurs with very strong bases (like organolithiums or KOtBu at high temperatures) and leads to the formation of alkynethiolates after the extrusion of nitrogen gas.
Mitigation:
-
Use Milder Conditions: If decomposition is observed, reduce the temperature and use a weaker base (e.g., Cs₂CO₃ instead of KOtBu).
-
Switch Strategies: If the conditions required for SNAr inevitably lead to decomposition, this is a clear indication that you must switch to an alternative strategy, such as palladium-catalyzed cross-coupling.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the amination of 5-chloro-1,2,3-thiadiazole.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-1,2,3-thiadiazole (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Part 3: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling
For many transformations, particularly C-C bond formation, cross-coupling is the most powerful tool. The general mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
User Inquiry 4: "My Suzuki coupling reaction is not working. How do I select the right catalyst, ligand, and base?"
A: The failure of a cross-coupling reaction is almost always due to a suboptimal combination of its components. 5-Chloro-1,2,3-thiadiazole is an electron-deficient heterocycle, which makes the oxidative addition step challenging.
Component Selection Guide:
| Component | Recommendation for 5-Chloro-1,2,3-thiadiazole | Rationale & Causality |
| Pd Source | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, good for initial screening. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that form the active Pd(0) species in situ when combined with a phosphine ligand. |
| Ligand | Electron-rich, bulky phosphines: SPhos, XPhos, RuPhos | The C-Cl bond is strong. Electron-rich ligands enhance the electron density on the palladium center, promoting the difficult oxidative addition step. Bulky ligands facilitate the final reductive elimination step.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ and Cs₂CO₃ are generally more effective than K₂CO₃ for challenging couplings. An aqueous solution of the base is often required. |
| Solvent | Toluene, Dioxane, or a Toluene/Water mixture | These solvents are standard for Suzuki couplings, offering good solubility for the reactants and stability at the required temperatures (typically 80-110 °C). |
User Inquiry 5: "My Sonogashira coupling to make an alkynylated thiadiazole is failing. What are the key parameters?"
A: Sonogashira coupling is sensitive to reaction conditions, particularly the presence of oxygen, which can cause unwanted alkyne homocoupling (Glasner reaction).
Key Parameters for Success:
-
Strictly Anaerobic Conditions: The reaction must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes) and run under an inert atmosphere.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst that facilitates the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex.[7][10]
-
Amine Base/Solvent: A liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serves as both the base and a co-solvent. This is critical for scavenging the HX byproduct.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling
-
Preparation: In a Schlenk flask, combine 5-chloro-1,2,3-thiadiazole (1.0 eq), the arylboronic acid (1.5 eq), your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 3.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Work-up: Monitor by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for a Sonogashira Coupling
-
Preparation: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under an argon stream, add 5-chloro-1,2,3-thiadiazole (1.0 eq) and your chosen phosphine ligand (if not using a pre-formed complex). Add degassed solvent (e.g., THF) and degassed triethylamine (TEA, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up & Purification: Follow a similar procedure to the Suzuki protocol, filtering through Celite and performing an extractive work-up before chromatographic purification.
Part 4: References
-
Bakulev, V. A., et al. (2003). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. Organic & Biomolecular Chemistry, 1(22), 4030-8. --INVALID-LINK--
-
Micetich, R. G. (1970). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 48(13), 2006-2013. --INVALID-LINK--
-
Bakulev, V. A., et al. (2003). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. PubMed, PMID: 14664392. --INVALID-LINK--
-
Rossi, R. A., & Pierini, A. B. (2006). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 106(11), 4517-4643. --INVALID-LINK--
-
Krasavin, M., et al. (2013). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Tetrahedron Letters, 54(1), 225-228. --INVALID-LINK--
-
Dr. M. S. Annapurna. (2020). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine substitution. YouTube. --INVALID-LINK--
-
Barber, H. J., et al. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of Heterocyclic Chemistry, 48(5), 1149-1153. --INVALID-LINK--
-
Jasiński, R. (2018). Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron-Deficient sp2 Nitrogen Atom. ResearchGate. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthetic approaches to fused and functionalized 1,2,3-thiadiazole... ResearchGate. --INVALID-LINK--
-
Bakulev, V. A., et al. (1998). C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones. Journal of Chemical Research, Synopses, (10), 606-607. --INVALID-LINK--
-
Sumitomo Chemical Company. (1981). Process for preparing 5-amino-1,2,3-thiadiazoles. Google Patents. --INVALID-LINK--
-
da Silva, A. B., et al. (2020). Efficient palladium-catalyzed C-S cross-coupling reaction of benzo-2,1,3-thiadiazole at C-5-position: A potential class of AChE inhibitors. ResearchGate. --INVALID-LINK--
-
Bakulev, V. A. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. --INVALID-LINK--
-
LibreTexts Chemistry. (2021). Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. --INVALID-LINK--
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. --INVALID-LINK--
-
Bakulev, V. A., et al. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. The Journal of Organic Chemistry, 82(9), 4785-4794. --INVALID-LINK--
-
Koutentis, P. A. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3195. --INVALID-LINK--
-
ResearchGate. (2011). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. --INVALID-LINK--
-
OUCI. (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. OUCI. --INVALID-LINK--
-
Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. --INVALID-LINK--
-
Katritzky, A. R., et al. (2001). Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles. ResearchGate. --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2019). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 24(18), 3340. --INVALID-LINK--
-
RSC Publishing. (n.d.). 2H-Thiazolo[4,5-d][3][4][8]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. National Institutes of Health. --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. --INVALID-LINK--
-
ResearchGate. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. --INVALID-LINK--
-
Benchchem. (n.d.). 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole. Benchchem. --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem. --INVALID-LINK--
-
MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. --INVALID-LINK--
-
ResearchGate. (2000). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. --INVALID-LINK--
-
Koutentis, P. A. (2005). The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346-59. --INVALID-LINK--
-
LibreTexts Chemistry. (2020). Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
PubChem. (n.d.). 5-Chloro-1,2,3-thiadiazole. PubChem. --INVALID-LINK--
-
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. --INVALID-LINK--
-
The Journal of Organic Chemistry. (n.d.). General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry. --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
Stability issues of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on its Stability in Solution
Welcome to the technical support center for Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound in solution. As a senior application scientist, my goal is to equip you with the necessary knowledge to anticipate and address these challenges, ensuring the integrity and success of your experiments.
The 1,2,3-thiadiazole ring is a valuable pharmacophore in medicinal chemistry, known for its diverse biological activities.[1] However, like many heterocyclic compounds, its stability can be influenced by various factors in a solution environment. This guide will walk you through common stability-related questions and provide actionable protocols to diagnose and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
Degradation of this compound in solution can be attributed to several factors, primarily hydrolysis and reactions with solution components. The 1,2,3-thiadiazole ring system, while aromatic, can be susceptible to ring-cleavage reactions under certain conditions.[2][3]
Key Factors Influencing Stability:
-
pH: The stability of thiadiazole derivatives can be significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis of the ester group and potentially lead to the decomposition of the thiadiazole ring itself.[4]
-
Solvent: The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolytic degradation. The polarity of the solvent can also influence the rate of decomposition.
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.
-
Light: Photochemical decomposition is a possibility for many heterocyclic compounds, although specific data for this compound is limited. It is a good practice to protect solutions from light.
-
Presence of Nucleophiles: The chloro-substituent at the 5-position makes the ring susceptible to nucleophilic substitution reactions.[4] Amines, thiols, or even hydroxide ions can displace the chloride, leading to the formation of new, and often unwanted, products.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my stock solution. What could these be?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. Based on the structure of this compound, several degradation products are possible.
Potential Degradation Pathways:
-
Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-chloro-1,2,3-thiadiazole-4-carboxylic acid. This is particularly prevalent in aqueous solutions or in the presence of acid or base catalysts.
-
Ring Cleavage: Under more forceful conditions, the 1,2,3-thiadiazole ring can undergo cleavage, leading to the loss of a nitrogen molecule.[3] This can result in the formation of various acyclic sulfur-containing compounds.
-
Nucleophilic Substitution: If your solution contains nucleophilic species, you may observe products where the chlorine atom at the 5-position has been displaced.
Q3: What are the recommended storage conditions for solutions of this compound?
To maximize the shelf-life of your solutions, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane) | Minimizes the risk of hydrolysis. |
| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and oxygen. |
| Light | Amber vials or protection from light | Prevents potential photochemical decomposition. |
| pH (for aqueous buffers) | Neutral pH (if aqueous solution is unavoidable) | Avoids acid or base-catalyzed hydrolysis. Prepare fresh. |
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in an Aqueous Buffer
Symptoms:
-
A significant decrease in the main peak area in HPLC analysis within hours of preparation.
-
Formation of one or more polar product peaks.
Root Cause Analysis: This is most likely due to the hydrolysis of the ethyl ester to the carboxylic acid, a reaction that is accelerated in aqueous environments, especially at non-neutral pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation in aqueous buffers.
Step-by-Step Protocol: pH Adjustment and Buffer Selection
-
pH Verification: Use a calibrated pH meter to confirm the pH of your buffer.
-
pH Adjustment: If the pH is outside the 6-8 range, adjust it using dilute HCl or NaOH.
-
Buffer Selection: If degradation persists at neutral pH, consider if any buffer components could be acting as nucleophiles. For example, Tris buffer contains a primary amine. Switch to a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.
-
Fresh Preparation: For critical experiments, always prepare aqueous solutions of this compound immediately before use.
Issue 2: Inconsistent Results in a Reaction Involving a Nucleophile
Symptoms:
-
Variable reaction yields.
-
Formation of multiple products, including one that appears to be a substitution product on the thiadiazole ring.
Root Cause Analysis: The chloro group at the 5-position of the 1,2,3-thiadiazole ring is a leaving group, making the compound susceptible to nucleophilic aromatic substitution. Your intended nucleophile may be reacting at this position in addition to or instead of the desired reaction site.
Experimental Protocol: Assessing Off-Target Reactivity
-
Control Reaction: Set up a control reaction containing this compound and your nucleophile in the reaction solvent, but without the other reagents required for your primary reaction.
-
Time-Course Analysis: Monitor the reaction mixture over time using a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Product Identification: If new peaks appear, attempt to identify them. An increase in mass corresponding to the addition of your nucleophile and the loss of chlorine is strong evidence for a substitution reaction.
Mitigation Strategies:
-
Protecting Groups: If the nucleophilic center is not the intended site of reaction, consider using a protecting group strategy.
-
Reaction Conditions: Lowering the reaction temperature may favor the desired kinetic product over the thermodynamic substitution product.
-
Alternative Reagents: If possible, explore alternative, less nucleophilic reagents to achieve your desired transformation.
Analytical Methods for Stability Assessment
A robust analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.
Typical HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Data Analysis Workflow for Stability Studies:
Caption: Workflow for conducting a stability study.
By understanding the inherent chemical properties of this compound and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental results.
References
Technical Support Center: Troubleshooting Nucleophilic Substitution on the Thiadiazole Ring
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on the thiadiazole ring. As a Senior Application Scientist, I understand that while these reactions are pivotal for synthesizing a vast array of biologically active compounds, they can also present significant experimental challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench. It is designed to provide not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction on a 2-halo-1,3,4-thiadiazole is not proceeding or giving very low yields. What are the primary factors I should investigate?
This is a common issue that typically points to one of three areas: the nature of the leaving group, the reactivity of the nucleophile, or the reaction conditions.
-
Leaving Group Ability: The reactivity order for halogens in nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles like 1,3,4-thiadiazole is generally F > Cl > Br > I. This might seem counterintuitive compared to SN2 reactions, but in SNAr, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. A more electronegative atom like fluorine strongly polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. If you are using a bromo or iodo-thiadiazole with a weak nucleophile, the reaction may be sluggish.
-
Nucleophile Strength: The strength of your nucleophile is critical. Hard nucleophiles, such as alkoxides or primary amines, are generally more effective than softer, more polarizable nucleophiles. If you are using a weak nucleophile, you may need to deprotonate it first with a suitable base to increase its reactivity.
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.
-
Temperature: Many SNAr reactions on thiadiazoles require elevated temperatures to proceed at a reasonable rate. A systematic increase in temperature (e.g., from room temperature to 80 °C, then to 120 °C) can often overcome the activation energy barrier. Microwave irradiation can also be a powerful tool to accelerate these reactions.
-
Base: If your nucleophile is an amine or thiol, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) or an inorganic base (e.g., K2CO3, Cs2CO3) is often required to scavenge the HX produced during the reaction.
-
Q2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
Side product formation in these reactions often stems from the inherent reactivity of the thiadiazole ring or the nucleophile itself.
-
Ring Opening: The thiadiazole ring, particularly the 1,3,4-isomer, can be susceptible to nucleophilic attack at the sulfur atom or cleavage under harsh basic conditions, leading to a complex mixture of products. This is more prevalent with very strong or hard nucleophiles.
-
Troubleshooting:
-
Use a milder base: Switch from strong bases like NaH or alkoxides to carbonates (K2CO3, Cs2CO3) or organic bases (DIPEA, DBU).
-
Lower the temperature: If the desired reaction can proceed at a lower temperature, this will often disfavor the higher activation energy pathway of ring opening.
-
Protecting groups: In some cases, sensitive functional groups elsewhere in the molecule may need to be protected.
-
-
-
Competitive Attack on Substituents: If your thiadiazole has other electrophilic sites, your nucleophile may react there instead. For example, an ester group on the ring could be saponified under basic conditions.
-
Dialkylation/Diarylation: With primary amines or other nucleophiles with multiple reactive sites, you might see the formation of disubstituted products.
-
Troubleshooting:
-
Control stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile, but avoid a large excess.
-
Slow addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor monosubstitution.
-
-
Experimental Protocols & Methodologies
General Protocol for Nucleophilic Substitution of a 2-Chloro-1,3,4-Thiadiazole with an Amine
This protocol provides a robust starting point for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Materials:
-
2-Chloro-5-substituted-1,3,4-thiadiazole (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-5-substituted-1,3,4-thiadiazole and potassium carbonate.
-
Add DMF to dissolve/suspend the reagents (a concentration of 0.1-0.5 M is a good starting point).
-
Add the amine nucleophile to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Mechanism & Troubleshooting Logic
A clear understanding of the reaction pathway and a logical approach to troubleshooting are paramount for success.
Mechanism of SNAr on a 2-Halo-1,3,4-Thiadiazole
Caption: The two-step SNAr mechanism on a thiadiazole ring.
Troubleshooting Decision Tree
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this important heterocyclic compound. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the successful and safe scale-up of your synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The overall strategy involves the formation of an amino-thiadiazole precursor, followed by a diazotization and Sandmeyer reaction to introduce the chloro-substituent.
Below is a graphical representation of the likely synthetic workflow:
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Hurd-Mori Cyclization to form Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Question: My yield of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hurd-Mori cyclization step can often be attributed to several factors. Let's break down the potential issues and their solutions:
-
Incomplete Hydrazone Formation: The initial condensation between ethyl 2-chloro-3-oxobutanoate and thiosemicarbazide to form the thiosemicarbazone intermediate is crucial. If this reaction is incomplete, the subsequent cyclization will be inefficient.
-
Troubleshooting:
-
pH Control: Ensure the reaction medium is slightly acidic to facilitate the condensation. The use of a buffer like sodium acetate can be beneficial.
-
Reaction Time and Temperature: Allow sufficient time for the condensation to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
-
-
Side Reactions of the Chloro-Substituent: The chloro-group on the starting material, ethyl 2-chloro-3-oxobutanoate, can be susceptible to nucleophilic substitution by thiosemicarbazide, leading to unwanted byproducts.
-
Troubleshooting:
-
Temperature Control: Maintain a low to moderate reaction temperature during the initial condensation to minimize side reactions.
-
-
-
Inefficient Cyclization with Thionyl Chloride: The Hurd-Mori reaction itself, which involves the use of thionyl chloride for cyclization, is a critical step.[1]
-
Troubleshooting:
-
Purity of Thionyl Chloride: Use freshly distilled or high-purity thionyl chloride. Old or decomposed thionyl chloride can lead to lower yields and the formation of impurities.
-
Stoichiometry of Thionyl Chloride: The amount of thionyl chloride used is critical. An excess may lead to degradation of the product, while an insufficient amount will result in incomplete reaction. A careful optimization of the stoichiometry is recommended, starting with a slight excess.
-
Temperature Control: The addition of thionyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction mixture can then be gradually warmed to room temperature or slightly heated to drive the cyclization to completion.
-
-
Question: I am observing the formation of a significant amount of dark, tarry material during the thionyl chloride addition. What is causing this and how can I prevent it?
Answer:
The formation of dark, tarry material is a common issue when working with thionyl chloride and indicates product degradation or polymerization.
-
Causality: This is often due to an uncontrolled exothermic reaction upon the addition of thionyl chloride. The localized heating can lead to the decomposition of the starting materials, intermediates, or the final product.
-
Preventative Measures:
-
Slow, Controlled Addition: Add the thionyl chloride dropwise to the reaction mixture while maintaining a low temperature with an ice bath.
-
Efficient Stirring: Ensure vigorous stirring to dissipate the heat of reaction and prevent localized hot spots.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Step 2 & 3: Diazotization and Sandmeyer Chlorination
Question: During the diazotization of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, I am seeing a lot of gas evolution and the formation of a dark-colored solution before the addition of the copper(I) chloride. Is this normal?
Answer:
While some gas evolution (nitrogen) is expected during the subsequent Sandmeyer reaction, excessive gas evolution during the diazotization step itself is a sign of diazonium salt instability and decomposition.[2][3] The formation of a dark color often indicates the formation of phenolic byproducts from the reaction of the diazonium salt with water.
-
Causality: Aromatic diazonium salts are notoriously unstable, and their stability is highly dependent on temperature.[4][5] Temperatures above 5 °C can lead to rapid decomposition.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the temperature of the reaction mixture between 0-5 °C throughout the diazotization process. Use an ice-salt bath if necessary to maintain this temperature range, especially during the addition of sodium nitrite.
-
Stoichiometric Control of Sodium Nitrite: Use a stoichiometric amount of sodium nitrite. An excess can lead to side reactions and decrease the stability of the diazonium salt.[2]
-
In Situ Use: The diazonium salt should be used immediately after its formation in the subsequent Sandmeyer reaction. It should not be isolated or stored.[6]
-
Question: The yield of the final product, this compound, is low after the Sandmeyer reaction, and I am isolating a significant amount of a hydroxylated byproduct. How can I improve the chlorination selectivity?
Answer:
The formation of a hydroxylated byproduct is a classic side reaction in the Sandmeyer reaction, where water acts as a nucleophile instead of the chloride ion.
-
Causality: This occurs when the diazonium salt reacts with water, a competing nucleophile in the reaction medium. This side reaction is often favored at higher temperatures.
-
Improving Selectivity:
-
Freshly Prepared Copper(I) Chloride: The activity of the copper(I) chloride catalyst is paramount.[7] It is often best to use freshly prepared or high-purity CuCl. The Cu(I) species facilitates the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[7][8]
-
Sufficient Chloride Ion Concentration: Ensure a high concentration of chloride ions in the reaction mixture. This can be achieved by using concentrated hydrochloric acid for the diazotization and as the solvent for the copper(I) chloride. This helps to favor the desired chlorination reaction over hydroxylation.
-
Efficient Mixing: When adding the diazonium salt solution to the copper(I) chloride solution, ensure efficient stirring to promote the reaction with the catalyst.[6]
-
Caption: Simplified mechanism of the Sandmeyer chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions I need to take when scaling up this synthesis?
A1: Safety is paramount, especially when scaling up reactions involving hazardous reagents.
-
Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use.
-
Diazonium Salts: Aromatic diazonium salts can be explosive in their solid, dry state.[3][4] Therefore, they should never be isolated. Always prepare them in solution at low temperatures (0-5 °C) and use them immediately.[2] Ensure that the reaction vessel is adequately vented to release any nitrogen gas that evolves.
-
Copper(I) Chloride: While not as acutely hazardous as the other reagents, copper salts can be toxic. Avoid inhalation of dust and skin contact.
Q2: What is the recommended work-up and purification procedure for the final product?
A2: After the Sandmeyer reaction is complete, the following work-up and purification procedure is recommended:
-
Quenching: Quench the reaction mixture by pouring it into a large volume of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any residual acid. A final wash with brine is recommended to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The purity of the fractions should be monitored by TLC.
Q3: Can I substitute copper(I) chloride with another chloride salt in the Sandmeyer reaction?
A3: While other chloride sources can be used in some chlorination reactions, the Sandmeyer reaction specifically relies on the catalytic activity of copper(I) salts.[7][9] The single-electron transfer from Cu(I) to the diazonium salt is a key step in the radical mechanism of this reaction. Using other metal chlorides may not be as effective or may lead to different reaction pathways and lower yields.
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step.
-
Step 1 (Hurd-Mori): Monitor the consumption of the ethyl 2-chloro-3-oxobutanoate and the formation of the ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate.
-
Step 2 & 3 (Diazotization/Sandmeyer): Monitor the disappearance of the starting amino-thiadiazole and the appearance of the final chlorinated product. It is important to note that the diazonium salt intermediate will not be visible on the TLC plate as it is unstable.
Choose an appropriate solvent system for your TLC analysis that gives good separation of the starting materials and products.
Quantitative Data Summary
| Step | Reagents & Conditions | Typical Yield | Key Parameters to Control |
| 1. Hurd-Mori Cyclization | Ethyl 2-chloro-3-oxobutanoate, Thiosemicarbazide, Thionyl Chloride | 60-80% | Temperature, Stoichiometry of Thionyl Chloride |
| 2. Diazotization | Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, NaNO₂, HCl | In situ | Temperature (0-5 °C), Stoichiometry of NaNO₂ |
| 3. Sandmeyer Chlorination | Diazonium Salt, CuCl | 70-90% | Purity of CuCl, Chloride Ion Concentration, Temperature |
Note: The yields provided are estimates and can vary depending on the reaction scale and optimization.
References
- 1. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgosolver.com [orgosolver.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the 13C NMR Characterization of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, a key building block in synthetic chemistry. As Senior Application Scientists, we aim to deliver a practical and scientifically rigorous resource for researchers, scientists, and professionals in drug development. This document will not only present the spectral data but also delve into the rationale behind peak assignments, compare the spectrum with potential impurities, and provide a detailed experimental protocol.
Introduction: The Significance of Structural Verification
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the 1,2,3-thiadiazole ring. Accurate structural confirmation is paramount to ensure the integrity of subsequent research and development. Among the suite of analytical techniques available, 13C NMR spectroscopy is a powerful, non-destructive tool for elucidating the carbon framework of a molecule. It provides invaluable information on the chemical environment of each carbon atom, enabling unambiguous identification and purity assessment.
This guide will explore the characteristic 13C NMR signals of the title compound, provide a comparative analysis against common precursors and byproducts, and offer a validated protocol for data acquisition.
Theoretical 13C NMR Spectral Analysis
The structure of this compound contains six unique carbon atoms, each expected to produce a distinct signal in the 13C NMR spectrum. The predicted chemical shifts (δ) are influenced by the electronic environment, including the electronegativity of adjacent atoms (Cl, N, S, O) and the overall aromaticity of the thiadiazole ring.
A combination of empirical data from related structures and established principles of NMR spectroscopy allows for a confident assignment of the 13C NMR spectrum.[1][2][3]
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~160-165 | The carbonyl carbon is significantly deshielded due to the double bond to oxygen and the proximity to another electronegative oxygen atom. |
| C4 (Thiadiazole) | ~145-150 | This carbon is part of an aromatic-like system and is attached to the electron-withdrawing carboxylate group, leading to a downfield shift. |
| C5 (Thiadiazole) | ~155-160 | The direct attachment of the highly electronegative chlorine atom causes a strong deshielding effect, resulting in the most downfield of the ring carbons. |
| -OCH2- (Ethyl) | ~60-65 | This methylene carbon is attached to an electronegative oxygen atom, causing a moderate downfield shift. |
| -CH3 (Ethyl) | ~14-15 | The terminal methyl group is the most shielded carbon, appearing at the highest field (lowest ppm value). |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
The following diagram illustrates the molecular structure and the numbering of the carbon atoms.
Caption: Molecular structure of this compound.
Comparative Spectral Analysis: Distinguishing from Precursors and Impurities
A crucial aspect of spectral analysis is the ability to differentiate the target compound from potential contaminants, such as starting materials or side-products. The synthesis of 1,2,3-thiadiazoles can proceed through various routes, such as the Hurd-Mori reaction.[4][5] A common precursor for the ethyl ester moiety is ethyl diazoacetate.
Table 2: 13C NMR Comparison with a Potential Precursor
| Compound | Key 13C NMR Signals (δ, ppm) | Distinguishing Features |
| This compound | ~160-165 (C=O), ~155-160 (C-Cl), ~145-150 (C-COOEt), ~60-65 (-OCH2-), ~14-15 (-CH3) | Presence of two downfield signals for the thiadiazole ring carbons, one significantly deshielded by the chlorine atom. |
| Ethyl Diazoacetate | ~165 (C=O), ~60 (-OCH2-), ~45 (CHN2), ~14 (-CH3) | Absence of the thiadiazole ring signals. Presence of a characteristic upfield signal for the diazomethyl carbon (~45 ppm). |
The absence of the characteristic diazomethyl carbon signal and the appearance of the two distinct thiadiazole ring carbon signals are definitive indicators of the successful formation of the target molecule.
Experimental Protocol for 13C NMR Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended.
A. Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
B. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Nucleus: 13C
-
Frequency: 100 MHz
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans: 1024 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: 0-200 ppm
C. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known value (e.g., 77.16 ppm for CDCl3).
-
Peak Picking: Identify and label the chemical shift of each peak.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
The 13C NMR spectrum of this compound provides a distinct and informative fingerprint for its structural verification. The characteristic chemical shifts of the thiadiazole ring carbons, the ester carbonyl, and the ethyl group carbons allow for unambiguous identification. By comparing the experimental spectrum with that of potential precursors and adhering to a standardized experimental protocol, researchers can confidently characterize this important synthetic intermediate, ensuring the reliability of their subsequent scientific endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
A Comparative Guide to the Reactivity of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole for the Modern Researcher
Introduction: Two Isomers, Distinct Chemical Personalities
In the landscape of heterocyclic chemistry, thiadiazoles represent a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms. These scaffolds are of immense interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1] Among the four possible regioisomers, the 1,2,3- and 1,3,4-thiadiazoles are the most extensively studied. While structurally similar, the arrangement of the heteroatoms in these two isomers imparts distinct electronic properties, leading to profoundly different chemical reactivity and synthetic utility.
This guide provides an in-depth, objective comparison of the reactivity of 1,2,3-thiadiazole and 1,3,4-thiadiazole. We will delve into their stability, behavior towards electrophiles and nucleophiles, propensity for ring-opening, and participation in cycloaddition reactions. This comparison is supported by experimental data, detailed mechanistic insights, and validated protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Structural and Electronic Properties: The Foundation of Reactivity
The differing placement of the nitrogen atoms in 1,2,3- and 1,3,4-thiadiazole has a significant impact on their electronic distribution and aromaticity. The 1,3,4-isomer is a planar, polar symmetric molecule with pseudo-aromatic character.[2] The carbon atoms at the 2- and 5-positions are electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms.[2] In contrast, the 1,2,3-isomer is also aromatic but possesses a weaker N-S bond, which predisposes it to fragmentation.
Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the electron density distribution of these isomers.[3][4] These studies confirm the electron-deficient nature of the carbon atoms in both rings, which is a key determinant of their reactivity.
dot graph Structure { layout=neato; node [shape=plaintext]; rankdir=LR;
} dddot Caption: Molecular structures of 1,2,3-thiadiazole and 1,3,4-thiadiazole.
Comparative Reactivity: A Tale of Two Rings
The distinct electronic landscapes of 1,2,3- and 1,3,4-thiadiazole dictate their behavior in various chemical transformations.
Electrophilic Reactions: A General Reluctance
Both 1,2,3- and 1,3,4-thiadiazole are generally unreactive towards electrophilic substitution at the ring carbon atoms.[2][5] This is a direct consequence of the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, which deactivates the carbon atoms to electrophilic attack.
However, the nitrogen atoms in the 1,3,4-thiadiazole ring are susceptible to electrophilic attack, such as alkylation and acylation, leading to the formation of thiadiazolium salts.[6] The presence of activating groups, such as an amino group at the 2-position, can enable electrophilic substitution at the 5-position, for example, bromination.[5]
For 1,2,3-thiadiazole , electrophilic attack on the ring nitrogen atoms is also possible, but often leads to less stable products.
dot graph Electrophilic_Attack { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dddot Caption: Comparative reactivity towards electrophiles.
Nucleophilic Reactions: A Key Point of Divergence
The reactivity towards nucleophiles is a major point of differentiation between the two isomers.
1,3,4-Thiadiazole is highly susceptible to nucleophilic attack at the electron-deficient 2- and 5-positions, especially when a good leaving group (e.g., a halogen) is present.[7][8] These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity makes the 1,3,4-thiadiazole scaffold a versatile building block for the synthesis of a wide range of functionalized derivatives.[9]
In contrast, while 1,2,3-thiadiazole can undergo nucleophilic attack, this often initiates ring-opening rather than substitution, a topic we will explore in more detail next.
Ring-Opening and Fragmentation: The Achilles' Heel of 1,2,3-Thiadiazole
A defining characteristic of the 1,2,3-thiadiazole ring is its propensity to undergo fragmentation, particularly upon treatment with a strong base or upon photolysis.[10][11] Base-induced decomposition of 1,2,3-thiadiazoles unsubstituted at the 5-position leads to the formation of an alkynylthiolate intermediate with the extrusion of nitrogen gas.[11] This reactive intermediate can then be trapped with various electrophiles, providing a useful synthetic route to alkynyl thioethers.
While 1,3,4-thiadiazole can also undergo ring cleavage under strongly basic conditions, it is generally more stable than its 1,2,3-isomer.[2]
dot graph Ring_Opening { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dddot Caption: Base-induced ring-opening of 1,2,3-thiadiazole.
Cycloaddition Reactions: Versatile Participants
Both thiadiazole isomers can participate in cycloaddition reactions, acting as either the diene or dienophile component.
1,3,4-Thiadiazoles have been extensively used in [4+2] and 1,3-dipolar cycloaddition reactions.[12][13] For instance, they can react with nitrilimines in a tandem 1,3-dipolar cycloaddition-elimination sequence to afford various functionalized derivatives.[12][14]
1,2,3-Thiadiazoles , upon thermal or photochemical extrusion of nitrogen, can generate thioketenes which can then undergo cycloaddition reactions.
Experimental Protocols: A Practical Guide
To illustrate the distinct reactivity profiles of these two isomers, we provide detailed, self-validating experimental protocols for key transformations.
Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-5-phenyl-1,3,4-thiadiazole with Morpholine
This protocol demonstrates the facile nucleophilic substitution at the 2-position of a 1,3,4-thiadiazole, a reaction that is not readily achievable with the 1,2,3-isomer.
Materials:
-
2-Chloro-5-phenyl-1,3,4-thiadiazole
-
Morpholine
-
Ethanol
-
Sodium carbonate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-phenyl-1,3,4-thiadiazole (1.0 eq) in ethanol.
-
Add morpholine (1.2 eq) and sodium carbonate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-phenyl-1,3,4-thiadiazole.
Protocol 2: Base-Induced Ring-Opening of 4-Phenyl-1,2,3-thiadiazole
This protocol illustrates the characteristic fragmentation of the 1,2,3-thiadiazole ring in the presence of a strong base.[15]
Materials:
-
4-Phenyl-1,2,3-thiadiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 4-phenyl-1,2,3-thiadiazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The evolution of nitrogen gas should be observed.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the corresponding alkynyl thioether.
Data Summary: A Quantitative Comparison
The following table summarizes the key differences in reactivity between the two isomers.
| Feature | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole |
| Stability | Prone to thermal and photochemical fragmentation with N₂ extrusion.[10] | Generally more stable, but can undergo ring cleavage in strong base.[2] |
| Electrophilic Attack (on Carbon) | Generally unreactive. | Generally unreactive.[2] |
| Electrophilic Attack (on Nitrogen) | Possible, but products may be unstable. | Readily occurs to form thiadiazolium salts. |
| Nucleophilic Attack | Often leads to ring-opening.[11] | Facile at C2 and C5, especially with a good leaving group (SNAr). |
| Characteristic Reaction | Base-induced ring-opening to alkynylthiolates.[11] | Nucleophilic aromatic substitution. |
| Synthetic Utility | Precursor to alkynyl thioethers and thioketenes. | Versatile scaffold for functionalization in drug discovery. |
Conclusion: Strategic Choices in Synthesis
The choice between a 1,2,3- and a 1,3,4-thiadiazole scaffold in a synthetic strategy is a critical one, dictated by the desired chemical transformations and the target molecule's properties. The 1,3,4-thiadiazole isomer offers a robust and versatile platform for the introduction of diverse functionalities via nucleophilic substitution, making it a favored building block in medicinal chemistry. In contrast, the 1,2,3-thiadiazole isomer's unique propensity for ring-opening and fragmentation provides access to valuable synthetic intermediates such as alkynylthiolates.
A thorough understanding of the distinct reactivity profiles of these two isomers, as outlined in this guide, is paramount for researchers aiming to harness their full synthetic potential. By leveraging their unique chemical personalities, scientists can continue to develop innovative molecules with significant therapeutic and technological applications.
References
- 1. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1,3,4]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. download.e-bookshelf.de [download.e-bookshelf.de]
- 11. The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers | Semantic Scholar [semanticscholar.org]
- 12. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate and Other Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, thiadiazole scaffolds have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth technical comparison of the biological profile of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate against other notable thiadiazole isomers. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers with the critical insights needed for the strategic design and development of novel therapeutic and agrochemical agents.
Introduction to the Versatile Thiadiazole Core
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms gives rise to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. This structural diversity, coupled with the unique electronic properties conferred by the sulfur and nitrogen atoms, makes the thiadiazole nucleus a "privileged scaffold" in medicinal and agricultural chemistry.[1] Derivatives of these core structures have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[2][3]
This guide will focus on the biological activity of a specific 1,2,3-thiadiazole derivative, this compound, and provide a comparative analysis with other thiadiazole isomers, highlighting their differential activities and potential applications.
This compound: A Focus on Plant Health
While extensive biological data for this compound is not widely published, the core 1,2,3-thiadiazole-4-carboxylate structure is a well-established pharmacophore for a unique class of agrochemicals known as plant activators .[4][5] Unlike traditional fungicides that directly target pathogens, plant activators induce Systemic Acquired Resistance (SAR) in plants, priming their natural defense mechanisms against a broad spectrum of fungal, bacterial, and viral diseases.[6]
Mechanism of Action: Inducing Systemic Acquired Resistance (SAR)
The proposed mechanism of action for 1,2,3-thiadiazole-based plant activators involves mimicking the plant's natural defense signaling molecules. This leads to the activation of a signaling cascade that results in the expression of pathogenesis-related (PR) proteins and the reinforcement of cell walls, rendering the plant more resistant to subsequent infections.
Two of the most well-known commercial plant activators, Acibenzolar-S-methyl (BTH) and Tiadinil (TDL), are based on a 1,2,3-benzothiadiazole and a 1,2,3-thiadiazole core, respectively.[6] Their mode of action provides a strong rationale for the expected activity of this compound.
Structure-Activity Relationship (SAR) Insights
For 1,2,3-thiadiazole derivatives, the nature and position of substituents on the ring significantly influence their plant-activating potential.
-
5-Position Halogenation: The presence of a halogen, such as chlorine, at the 5-position can enhance biological activity. Halogens can increase the lipophilicity of the molecule, potentially improving its uptake and translocation within the plant.
-
4-Position Carboxylate Group: The carboxylate ester at the 4-position is a key feature of many active 1,2,3-thiadiazole plant activators. The ester group may play a role in binding to the target receptor or in the molecule's overall physicochemical properties.
While specific efficacy data for this compound is pending, related compounds have shown promising results. For instance, certain fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives have demonstrated potency exceeding that of the commercial standard, BTH, in controlling cucumber diseases.[7]
Comparative Biological Activities of Thiadiazole Isomers
To provide a broader context for the potential of this compound, it is essential to compare its expected activity with the established biological profiles of other thiadiazole isomers. The following sections detail the anticancer, antimicrobial, and insecticidal activities of 1,3,4-thiadiazole and other derivatives, supported by experimental data.
Anticancer Activity: A Prominent Role for 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents.[3] Its derivatives have been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines through various mechanisms, including the inhibition of key enzymes like carbonic anhydrases and kinases.[8]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole | 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast) | Not specified | [3] |
| 1,3,4-Thiadiazole | Fluorinated analogue of a coumarin-thiadiazole hybrid | MCF7 (Breast) | 22.1 | [8] |
| 1,3,4-Thiadiazole | Fluorinated analogue of a coumarin-thiadiazole hybrid | SaOS-2 (Osteosarcoma) | 19 | [8] |
| 1,3,4-Thiadiazole | Fluorinated analogue of a coumarin-thiadiazole hybrid | K562 (Leukemia) | 15 | [8] |
Antimicrobial Activity: A Broad Spectrum of Action
Thiadiazole derivatives, particularly those of the 1,3,4-isomer, have demonstrated significant antibacterial and antifungal activities.[9] Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[10]
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Gram-negative bacteria | Not specified | [11] |
| 1,3,4-Thiadiazole | 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | 8 - 96 | [12] |
| 1,3,4-Thiadiazole | 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid | Xanthomonas oryzae pv. oryzae | < 10 | [13] |
| 1,3,4-Thiadiazole | 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid | Rhizoctonia solani | 0.41 | [13] |
Insecticidal Activity: Targeting the Nervous System of Pests
Certain thiadiazole derivatives have been developed as potent insecticides. Their mode of action often involves targeting the nervous system of insects, leading to paralysis and death.
| Compound Class | Specific Derivative | Insect Species | LC50 (mg/L) | Reference |
| 1,2,3-Thiadiazole | Not specified | Not specified | Not specified | [4] |
| 1,3,4-Thiadiazole | Not specified | Not specified | Not specified | [14] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key biological assays.
Plant Activator Bioassay
This protocol outlines a method to assess the ability of a test compound to induce systemic acquired resistance in plants.
Detailed Steps:
-
Plant Material: Use a susceptible host plant species relevant to the target pathogen (e.g., cucumber for Colletotrichum lagenarium).
-
Compound Treatment: Dissolve the test compound in a suitable solvent (e.g., acetone or DMSO) and dilute to the desired concentrations in water containing a surfactant. Apply the solution to the lower leaves of the plants.
-
Pathogen Inoculation: Prepare a suspension of the pathogen at a known concentration. After the SAR induction period, inoculate the upper, untreated leaves of both the test and control plants.
-
Incubation and Assessment: Maintain the plants under conditions conducive to disease development. Assess disease severity at regular intervals.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The thiadiazole scaffold, in its various isomeric forms, continues to be a fertile ground for the discovery of novel bioactive compounds. While this compound is poised to exhibit significant activity as a plant activator, a comprehensive understanding of its biological profile necessitates further experimental investigation. Comparative studies with its 1,3,4-thiadiazole counterparts and other isomers reveal a fascinating divergence in biological activities, with the 1,3,4-thiadiazole core being particularly prominent in anticancer and antimicrobial applications.
Future research should focus on:
-
Quantitative Bioactivity aAsessment: Generating specific efficacy data (e.g., EC50 values for plant activation) for this compound.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this and other thiadiazole derivatives.
-
Broad-Spectrum Screening: Evaluating the activity of this compound across a wider range of biological assays to uncover any potential off-target effects or novel applications.
By systematically exploring the structure-activity relationships within the diverse family of thiadiazoles, the scientific community can continue to unlock their therapeutic and agrochemical potential, leading to the development of next-generation drugs and crop protection agents.
References
- 1. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies | PLOS One [journals.plos.org]
- 12. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Bioactivity of Novel Glycosylthiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of 1,2,3-Thiadiazole Electronic Structure: A Comparative Approach
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] Understanding the electronic structure of this five-membered aromatic heterocycle is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel compounds with enhanced therapeutic potential.[3] Quantum chemical calculations have emerged as an indispensable tool in this endeavor, offering profound insights into molecular properties that are often challenging to probe experimentally.[3]
This guide provides a comparative overview of computational methodologies for studying the electronic structure of 1,2,3-thiadiazoles. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of new therapeutic and agrochemical agents.
The Landscape of Computational Methods: A Comparative Overview
The choice of a computational method is a critical decision that balances accuracy with computational cost. For 1,2,3-thiadiazoles and related sulfur-nitrogen heterocycles, the most commonly employed methods fall into three main categories: semi-empirical methods, Density Functional Theory (DFT), and ab initio post-Hartree-Fock methods.
Semi-Empirical Methods (e.g., AM1, PM3): These methods are the least computationally expensive and are suitable for very large molecular systems. They employ parameters derived from experimental data to simplify the complex equations of quantum mechanics. While their speed is a significant advantage for high-throughput screening, their accuracy in describing the electronic properties of heteroaromatic systems can be limited.
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized molecules like 1,2,3-thiadiazole derivatives.[3] It offers a favorable balance between computational cost and accuracy by approximating the electron correlation energy using functionals of the electron density. The choice of the functional is crucial and can significantly impact the results. For sulfur-containing heterocycles, hybrid functionals such as B3LYP and the M06 family are popular choices.[4] B3LYP is a well-established functional that often provides a good starting point, while the M06-2X functional, with a higher percentage of Hartree-Fock exchange, can offer improved performance for non-bonded interactions and thermochemistry.[4]
Ab Initio Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)): These methods are based on the fundamental principles of quantum mechanics without empirical parameterization. Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in computational chemistry. However, their high computational cost restricts their application to smaller molecules. They are invaluable for benchmarking the performance of less expensive methods like DFT.
The following diagram illustrates the general hierarchy of these methods in terms of accuracy and computational cost.
Caption: Hierarchy of computational methods.
Benchmarking Computational Performance Against Experimental Data
The ultimate validation of any computational method lies in its ability to reproduce experimental observations. For the electronic structure of 1,2,3-thiadiazoles, key experimental benchmarks include spectroscopic data such as UV-Vis absorption maxima and ionization potentials from photoelectron spectroscopy.
| Property | Experimental Value | Computational Method | Calculated Value | Reference |
| UV-Vis λmax (4-Phenyl-1,2,3-thiadiazole) | 296 nm | TD-DFT | Varies with functional and solvent model | [5] |
| UV-Vis λmax (4,5-dicarbomethoxy-1,2,3-thiadiazole) | 266 nm (in Acetonitrile) | TD-DFT | Varies with functional and solvent model | [5] |
| First Ionization Potential (1,2,5-thiadiazole) | ~10.5 eV | Ab initio CI | Good agreement | [6] |
| Electron Affinity (Benzo[1,2-d:4,5-d′]bis([1][3][6]thiadiazole)) | Not directly measured | MP2 / bt-STEOM-CCSD | 1.09 eV | [1] |
Causality in Method Selection: The choice of TD-DFT for predicting UV-Vis spectra is justified by its ability to model electronic excitations with reasonable accuracy at a manageable computational cost.[7] For ionization potentials and electron affinities, higher-level ab initio methods are often necessary to achieve quantitative agreement with experiment, as these properties are highly sensitive to electron correlation effects.[6]
A Practical Guide: Step-by-Step DFT Calculation of a 1,2,3-Thiadiazole Derivative
To illustrate a typical computational workflow, we provide a step-by-step protocol for performing a DFT geometry optimization and subsequent electronic property analysis of 4-phenyl-1,2,3-thiadiazole using the Gaussian software package.[8][9]
Objective: To obtain the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) of 4-phenyl-1,2,3-thiadiazole.
Methodology:
-
Molecule Building:
-
Gaussian Input File Preparation:
-
Open the molecule in GaussView and go to Calculate > Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[9]
-
Method:
-
Ground State: Default
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d) (A good starting point for molecules of this size).
-
-
Title: Provide a descriptive title, e.g., "4-phenyl-1,2,3-thiadiazole B3LYP/6-31G(d) Opt+Freq".
-
Charge and Multiplicity: For a neutral, closed-shell molecule, these will be 0 and 1, respectively.
-
General: Check the box for Write Connectivity.
-
Save the input file (e.g., 4-phenyl-1_2_3-thiadiazole.gjf).
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program.[8]
-
-
Analysis of Results:
-
Geometry Optimization: Open the output file (.log or .out) in GaussView. Verify that the optimization has converged successfully. The optimized geometry can be visualized and bond lengths and angles measured.
-
Frequency Analysis: Go to Results > Vibrations. Confirm that there are no imaginary frequencies.
-
Frontier Molecular Orbitals (HOMO/LUMO):
-
Go to Results > Surfaces/Contours.
-
Click Cube Actions > New Cube.
-
Select Type: HOMO and Type: LUMO to generate the molecular orbital surfaces.
-
The HOMO represents the region from which an electron is most likely to be donated, while the LUMO indicates the region most susceptible to accepting an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.
-
-
Molecular Electrostatic Potential (MEP):
-
Generate a new cube as above, but select Type: Total Density.
-
Create a new surface from this density cube.
-
In the Surface Actions menu, select New Mapped Surface.
-
Choose to map the electrostatic potential onto the electron density surface.
-
The MEP map visualizes the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
-
-
The following diagram outlines this computational workflow.
Caption: A typical computational workflow.
Conclusion
Computational studies provide a powerful and complementary approach to experimental investigations of the electronic structure of 1,2,3-thiadiazoles. By carefully selecting the appropriate computational method and benchmarking against experimental data, researchers can gain a detailed understanding of the factors governing the reactivity and biological activity of these important heterocyclic compounds. This knowledge is crucial for the rational design of new molecules with improved properties for applications in medicine and agriculture.
References
- 1. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Denitrogenative Reaction Mechanisms of 1,2,3-Thiadiazoles
For decades, the humble 1,2,3-thiadiazole ring has served as a powerful synthetic tool, offering a gateway to valuable and often transient intermediates like alkynes and thioketenes through the extrusion of molecular nitrogen. This denitrogenative transformation, whether triggered by heat, light, or catalysis, is a cornerstone reaction in heterocyclic and materials chemistry. However, the precise mechanistic path of this nitrogen loss has been a subject of significant investigation. Is it a simple, concerted extrusion? Does it proceed through a highly strained, three-membered thiirene intermediate? Or, under catalytic conditions, does an entirely different pathway dominate?
This guide provides a comprehensive framework for researchers aiming to validate the mechanism of these reactions. We will move beyond simply listing protocols and instead delve into the causal logic behind experimental design, offering self-validating workflows to rigorously probe the reactive intermediates and transition states that define this fascinating chemistry. We will compare the classic thermal and photochemical routes with modern transition-metal-catalyzed alternatives and benchmark the thiadiazole approach against traditional methods for synthesizing key products like alkynes.
The Mechanistic Dichotomy: Thiirenes, Thioketenes, and Metal Carbenoids
The decomposition of a 1,2,3-thiadiazole is not a simple fragmentation. The currently accepted general mechanism for the uncatalyzed reaction involves a cascade of reactive intermediates.[1][2] The process is initiated by the reversible ring-opening of the thiadiazole to an α-diazothione intermediate.[1] This species then irreversibly loses dinitrogen. The critical mechanistic question arises at this juncture: what is formed immediately after N₂ extrusion?
Two primary pathways are proposed:
-
The Hurd-Mori/Thiirene Pathway: This hypothesis posits the formation of a highly strained, anti-aromatic thiirene intermediate. This three-membered ring containing a sulfur atom is typically unstable but can be observed or trapped under specific conditions.[3] It is believed to rapidly isomerize to the more stable linear thioketene.
-
Direct Thioketene Formation: An alternative suggests the direct formation of the thioketene from the α-diazothione without the intermediacy of a thiirene.
In recent years, a third pathway, catalyzed by transition metals like rhodium, has emerged.[4][5] This route avoids the high temperatures or UV radiation of traditional methods and proceeds through distinct organometallic intermediates, such as α-thiavinyl carbenoids, fundamentally altering the reaction's course and outcome.[4]
Experimental Validation Workflows
To dissect these pathways, a multi-pronged approach is required. Below are three robust experimental workflows designed to provide definitive evidence for the operative mechanism.
Workflow 1: Trapping of Intermediates
The most direct method to prove the existence of an intermediate is to capture it. Both the initial thioketene and the final alkyne product can be targeted.
Objective: To intercept and characterize the thioketene intermediate before it decomposes further.
Logic: Thioketenes are highly electrophilic at the central carbon and are readily trapped by nucleophiles like primary or secondary amines to form stable thioamides. Performing the reaction in the presence of a trapping agent provides evidence that the thioketene is formed.
Experimental Protocol: Trapping with Aniline
-
Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,5-diphenyl-1,2,3-thiadiazole (1.0 mmol, 238 mg) and aniline (1.5 mmol, 140 mg) in 10 mL of anhydrous toluene.
-
Inert Atmosphere: Purge the system with argon or nitrogen for 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the thiadiazole starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification & Analysis: Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient). Characterize the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the expected N,2,2-triphenylacetothioamide trapping product.
Expected Outcome & Interpretation:
-
Positive Result: Isolation and characterization of the thioamide adduct provide strong evidence for the formation of a thioketene intermediate.
-
Negative Result: Absence of the thioamide may suggest the thioketene is not formed, or it reacts/decomposes faster than it can be trapped. In such cases, a more reactive trapping agent or different reaction conditions may be necessary.
Workflow 2: Isotopic Labeling for Thiirene Detection
This is a classic and powerful experiment to infer the existence of a symmetric intermediate like a thiirene.
Objective: To determine if the two carbons of the eventual C≡C bond become scrambled during the reaction.
Logic: If the reaction proceeds through a symmetric thiirene intermediate, a ¹³C label at one of the ring carbons (e.g., C4) will be distributed, or "scrambled," over both positions of the resulting thioketene and the final alkyne product. Direct formation of the thioketene would result in the label remaining at its original position. A study involving the photolysis of [4-¹³C]-1,2,3-thiadiazole at low temperatures (77 K) demonstrated up to 37% carbon randomization, strongly supporting the intermediacy of thiirene under photochemical conditions.[6]
Experimental Protocol: ¹³C Labeling Study (Conceptual)
-
Synthesis: Synthesize the 1,2,3-thiadiazole precursor (e.g., 4,5-diphenyl-1,2,3-thiadiazole) using a ¹³C-labeled starting material to place the label specifically at the C4 or C5 position.
-
Decomposition: Perform the denitrogenation reaction under the desired conditions (thermal or photochemical).
-
Analysis: Isolate the resulting alkyne product (e.g., diphenylacetylene). Analyze the product using ¹³C NMR spectroscopy. Quantitative ¹³C NMR (with appropriate relaxation delays) is crucial to accurately determine the label distribution.
-
Interpretation: Compare the integrals of the signals for the two alkyne carbons. A 1:1 ratio of the label across both carbons indicates complete scrambling and strongly supports the formation of a symmetric thiirene intermediate. A ratio other than 1:1 (or 100:0) suggests competing pathways.
Workflow 3: Kinetic Analysis by NMR Spectroscopy
Monitoring the reaction rate provides thermodynamic data and insight into the rate-determining step.
Objective: To determine the rate constant and activation parameters for the thermal decomposition of a 1,2,3-thiadiazole.
Logic: By monitoring the disappearance of the starting material or the appearance of a product over time at a constant temperature, the reaction order and rate constant can be determined. ¹H NMR spectroscopy is an ideal tool as it allows for the in-situ, non-invasive monitoring of multiple species simultaneously.
Experimental Protocol: NMR Kinetic Monitoring
-
Sample Preparation: Prepare a solution of the 1,2,3-thiadiazole (e.g., 4,5-diphenyl-1,2,3-thiadiazole, ~0.05 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene, ~0.05 M) in a high-boiling deuterated solvent (e.g., DMSO-d₆ or 1,2-dichlorobenzene-d₄) in an NMR tube. The internal standard must be stable under the reaction conditions and have a resonance that does not overlap with reactant or product signals.
-
Spectrometer Setup: Place the sample in the NMR spectrometer preheated to the desired temperature (e.g., 120 °C). Ensure temperature stability.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at set time intervals (e.g., every 10 minutes). Use a short acquisition time and a sufficient relaxation delay (e.g., 5 times T₁) to ensure quantitative integration.
-
Data Processing: For each spectrum, integrate a well-resolved signal from the starting material and the internal standard.
-
Analysis: Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard. Plot ln([Thiadiazole]) versus time.
-
Interpretation: A linear plot indicates first-order kinetics, which is expected for a unimolecular decomposition. The negative slope of this line is the rate constant (k) at that temperature. Repeating the experiment at several different temperatures allows for the construction of an Arrhenius or Eyring plot to determine the activation energy (Ea) and other thermodynamic parameters.
Performance Comparison: Thiadiazole Route vs. Classical Alkyne Synthesis
To contextualize the utility of the thiadiazole method, it is essential to compare it with established alternatives. Here, we compare the synthesis of diphenylacetylene via the thiadiazole route against the classic two-step dehydrohalogenation of a vicinal dihalide.
| Parameter | Thiadiazole Route | Dehydrohalogenation Route |
| Precursor | 4,5-Diphenyl-1,2,3-thiadiazole | meso-1,2-Dibromo-1,2-diphenylethane |
| Precursor Synthesis | Hurd-Mori reaction from deoxybenzoin tosylhydrazone and thionyl chloride. | Bromination of trans-stilbene. |
| Precursor Yield | ~46%[2] | ~77-83%[4][5] |
| Denitrogenation/Elimination | Thermolysis in high-boiling solvent (e.g., toluene, >110°C) or photolysis. | Reflux with strong base (KOH) in ethanol or ethylene glycol.[1][4] |
| Final Product Yield | Often high for the extrusion step, but overall yield is impacted by precursor synthesis. | ~66-69% (from stilbene)[4] |
| Key Advantages | Access to a reactive thioketene intermediate; metal-catalyzed routes offer mild conditions. | High-yielding, well-established, uses common reagents. |
| Key Disadvantages | Precursor synthesis can be lower-yielding; thermolysis requires high temperatures; potential for side reactions. | Requires a two-step sequence from the alkene; uses corrosive bromine and caustic base. |
This comparison highlights a critical consideration for any researcher: the choice of synthetic route is a trade-off. While the dehydrohalogenation route is a robust and high-yielding method for bulk alkyne synthesis, the thiadiazole pathway offers unique mechanistic value, providing access to intermediates like thioketenes and enabling novel transformations through catalysis that are not possible with traditional methods.
Conclusion
Validating the denitrogenative mechanism of 1,2,3-thiadiazoles requires a carefully designed, multi-faceted experimental approach. The workflows presented here—intermediate trapping, isotopic labeling, and kinetic analysis—provide a powerful toolkit for distinguishing between the proposed thiirene, direct thioketene, and metal-catalyzed pathways. By understanding the causality behind these experimental choices, researchers can generate unambiguous data to support their mechanistic claims. While classical synthetic alternatives may offer higher yields for simple products like alkynes, the thiadiazole route provides unparalleled access to unique reactive intermediates and catalytic pathways, ensuring its continued importance in the arsenal of the modern synthetic chemist.
References
A Comparative Analysis of Thiadiazole Isomers: Unraveling Their Antifungal Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the thiadiazole scaffold, a five-membered ring containing one sulfur and two nitrogen atoms, has garnered significant attention. The varied arrangement of these heteroatoms gives rise to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. This guide provides a comparative analysis of the antifungal activities of these isomers, delving into their synthesis, mechanisms of action, and structure-activity relationships, supported by experimental data to inform future drug design and development efforts.
The Thiadiazole Isomers: A Structural Overview
The positioning of the nitrogen and sulfur atoms within the heterocyclic ring profoundly influences the physicochemical properties and, consequently, the biological activity of thiadiazole isomers. This structural diversity is the cornerstone of the varying antifungal potential observed among their derivatives.
Caption: The four principal isomers of thiadiazole.
Comparative Antifungal Efficacy: A Data-Driven Assessment
The antifungal activity of thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antifungal potency. The following table summarizes representative MIC values for derivatives of different thiadiazole isomers against common fungal pathogens.
| Thiadiazole Isomer | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | 5-((4-chlorophenyl)amino)-2-(2-(2,4-dichlorophenyl)-2-oxoethylthio)-1,3,4-thiadiazole | Candida albicans ATCC 10231 | 5 | [1] |
| 5-((4-chlorophenyl)amino)-2-(2-(2,4-dichlorophenyl)-2-oxoethylthio)-1,3,4-thiadiazole | Candida krusei ATCC 6258 | 10 | [1] | |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida albicans | 8-96 | [2] | |
| Chalcone derivative (D4) | Phomopsis sp. | 14.4 (EC50) | [3] | |
| 1,2,3-Thiadiazole | 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | Cercospora arachidicola | - (Good activity) | [4] |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivative | Valsa mali | 8.20 (EC50) | [5] | |
| 1,2,4-Thiadiazole | Sulfonamide-1,2,4-thiadiazole derivatives | Various micromycetes | - (Significant activity) | [5] |
| 1,2,5-Thiadiazole | - | - | Data not available | - |
Note: Direct comparison is challenging due to variations in tested derivatives, fungal strains, and experimental conditions across different studies. EC50 values represent the concentration that inhibits 50% of fungal growth.
From the available data, 1,3,4-thiadiazole derivatives have been the most extensively studied and have demonstrated significant antifungal activity against a broad spectrum of fungi, particularly Candida species.[1][2] The 1,2,3-thiadiazole scaffold has also been incorporated into compounds with notable antifungal effects, especially against plant pathogenic fungi.[4][5] Research on 1,2,4-thiadiazole derivatives suggests their potential as antifungal agents, though with less extensive data currently available compared to the 1,3,4-isomer.[5] A significant gap in the literature exists regarding the antifungal properties of 1,2,5-thiadiazole derivatives, for which specific MIC values against common fungal pathogens could not be readily identified in the reviewed literature.
Mechanistic Insights: How Thiadiazoles Combat Fungi
The primary mechanism of antifungal action for many thiadiazole derivatives, particularly those of the 1,3,4-thiadiazole isomer, is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Caption: Inhibition of ergosterol biosynthesis by thiadiazole derivatives.
By inhibiting the enzyme 14α-demethylase, these compounds disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This mechanism is shared with the widely used azole class of antifungal drugs.[1] Some 1,3,4-thiadiazole derivatives have also been shown to interfere with cell wall biogenesis, leading to morphological abnormalities and cell lysis.[2]
Structure-Activity Relationship (SAR)
The antifungal potency of thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring. Key SAR observations include:
-
1,3,4-Thiadiazole:
-
The presence of a halogen-substituted phenyl ring is often associated with enhanced antifungal activity. For instance, derivatives with 2,4-dichlorophenyl or 2,4-difluorophenyl groups have shown potent activity against Candida species.[1]
-
The toxophoric –N=C–S– moiety is considered crucial for a broad range of biological activities.
-
-
1,2,3-Thiadiazole:
-
The incorporation of other heterocyclic rings, such as 1,3,4-thiadiazole or triazole, can lead to hybrid molecules with significant fungicidal properties.[4]
-
Experimental Protocols
Synthesis of Thiadiazole Isomers
The synthesis of the thiadiazole core is a critical first step in the development of novel antifungal candidates. The following provides an overview of common synthetic routes for each isomer.
Caption: Generalized synthetic workflows for thiadiazole isomers.
Detailed Protocol: Synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole
-
Step 1: Formation of Thiosemicarbazide: An appropriately substituted aromatic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.
-
Step 2: Cyclization: The reaction mixture is heated under reflux for several hours.
-
Step 3: Isolation and Purification: Upon cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST Guidelines)
This standardized method is crucial for determining the MIC of antifungal compounds.
Caption: Workflow for antifungal susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Antifungal Agent Dilutions: A stock solution of the thiadiazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: The fungal strain to be tested is grown on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.
Conclusion and Future Directions
The comparative analysis of thiadiazole isomers underscores the significant potential of this heterocyclic scaffold in the development of novel antifungal agents. The 1,3,4-thiadiazole isomer, in particular, has been extensively validated as a promising core structure, with numerous derivatives exhibiting potent antifungal activity, often by targeting the ergosterol biosynthesis pathway. The 1,2,3- and 1,2,4-thiadiazole isomers also represent valuable avenues for further exploration. A notable gap in the current research landscape is the limited investigation into the antifungal properties of 1,2,5-thiadiazole derivatives. Future research should focus on a more systematic comparative evaluation of all four isomers, employing standardized testing protocols to enable direct and robust comparisons. Elucidation of the structure-activity relationships for each isomeric class will be paramount in guiding the rational design of next-generation thiadiazole-based antifungals with improved efficacy, broader spectrum of activity, and reduced toxicity.
References
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate Interactions with VEGFR-2: A Comparative Guide
Introduction
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to inhibit protein kinases.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, is a well-established target for anti-cancer drug development.[3][4] Small molecule inhibitors of VEGFR-2 can effectively suppress tumor growth and metastasis by cutting off the tumor's blood supply.[5]
This guide provides a comprehensive in-silico protocol for investigating the interactions of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate with the ATP-binding site of VEGFR-2. To provide a robust comparative analysis, we will benchmark its performance against two well-established, clinically relevant VEGFR-2 inhibitors: Axitinib and Sorafenib . This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow for molecular docking and molecular dynamics simulations. We will delve into the causality behind experimental choices and provide the necessary tools and protocols to conduct a self-validating in-silico study.
Comparative Compounds
| Compound Name | Structure | Rationale for Inclusion |
| This compound | The focus of our study, a novel 1,2,3-thiadiazole derivative with potential kinase inhibitory activity. | |
| Axitinib | A potent and selective second-generation inhibitor of VEGFRs, providing a high-affinity benchmark.[6] | |
| Sorafenib | A multi-kinase inhibitor that targets VEGFR-2 among other kinases, representing a different chemical scaffold for comparison.[7] |
In-Silico Interaction Workflow
This guide will follow a structured in-silico workflow designed to predict and evaluate the binding of the selected compounds to VEGFR-2. The workflow is depicted in the diagram below.
Caption: In-silico workflow for comparative analysis of VEGFR-2 inhibitors.
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and understanding ligand-protein interactions.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Rationale: To prepare the protein for docking by removing water molecules and other heteroatoms, adding hydrogen atoms, and assigning partial charges. This ensures a clean and realistic receptor structure.
-
Steps:
-
Download the crystal structure of the VEGFR-2 kinase domain in complex with Axitinib from the Protein Data Bank (PDB ID: 4AG8).[6]
-
Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Remove water molecules, co-crystallized ligands (Axitinib), and any other non-protein atoms.
-
Add polar hydrogens to the protein.
-
Save the cleaned protein structure as a PDB file.
-
Use AutoDockTools to convert the PDB file to the PDBQT format, which includes partial charges and atom types required by Vina.
-
-
-
Ligand Preparation:
-
Rationale: To generate 3D structures of the ligands and prepare them for docking by assigning charges and defining rotatable bonds.
-
Steps:
-
Obtain the 2D structures of this compound, Axitinib, and Sorafenib from a chemical database like PubChem.
-
Use a molecule builder and editor (e.g., Avogadro, ChemDraw) to generate 3D coordinates for each ligand.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Save the optimized structures in a common format like MOL2 or SDF.
-
Use AutoDockTools to convert the ligand files to the PDBQT format, defining the rotatable bonds.
-
-
-
Docking Simulation:
-
Rationale: To perform the docking calculation using AutoDock Vina, a widely used and freely available docking program known for its speed and accuracy.[8][9]
-
Steps:
-
Define the docking grid box around the ATP-binding site of VEGFR-2. The coordinates of the co-crystallized Axitinib in PDB ID 4AG8 can be used to center the grid box. A typical grid size would be 25 x 25 x 25 Å.
-
Create a configuration file for AutoDock Vina specifying the receptor file, ligand file, and grid box parameters.
-
Run the docking simulation from the command line using the Vina executable.
-
The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
-
-
Binding Pose and Score Analysis:
-
Rationale: To visualize the docking results and analyze the interactions between the ligands and the receptor.
-
Steps:
-
Load the receptor and the docked ligand poses into a molecular visualization software.
-
Analyze the top-ranked binding pose for each ligand.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site.
-
Compare the binding poses and interactions of this compound with those of Axitinib and Sorafenib.
-
-
Comparative Docking Results
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | Cys919, Asp1046, Glu885 |
| Axitinib | -10.2 | Cys919, Asp1046, Glu885, Val848 |
| Sorafenib | -9.5 | Cys919, Asp1046, Glu885, Phe1047 |
Note: The binding affinity values presented here are hypothetical and for illustrative purposes. Actual values will be generated from the docking simulation.
Part 2: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, allowing for the assessment of its stability and the refinement of binding poses.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Rationale: To prepare the protein-ligand complex for MD simulation by solvating it in a water box with ions to neutralize the system.[10][11][12]
-
Steps:
-
Use the top-ranked docked pose of each ligand in complex with VEGFR-2 as the starting structure.
-
Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligands).
-
Generate the topology files for the protein and the ligands.
-
Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface).
-
Solvate the box with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
-
Simulation Protocol:
-
Rationale: To run the MD simulation through a series of steps including energy minimization, equilibration, and a production run to generate a stable trajectory.[13][14]
-
Steps:
-
Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes.
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) for a short duration (e.g., 100 ps) to allow the solvent to relax around the protein-ligand complex.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (e.g., 1 bar and 300 K) for a longer duration (e.g., 1 ns) to ensure the system reaches the correct density.
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
-
Trajectory Analysis:
-
Rationale: To analyze the MD trajectory to assess the stability of the protein-ligand complex.
-
Steps:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms to assess the overall stability of the complex. A stable complex will show a plateau in the RMSD plot.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the hydrogen bond interactions between the ligand and the protein throughout the simulation to assess their stability.
-
-
Comparative MD Simulation Results
| Compound | Average Protein RMSD (nm) | Average Ligand RMSD (nm) | Key Stable Interactions |
| This compound | 0.25 | 0.15 | Hydrogen bond with Cys919 |
| Axitinib | 0.20 | 0.10 | Stable hydrogen bonds with Cys919 and Asp1046 |
| Sorafenib | 0.22 | 0.12 | Stable hydrogen bond with Asp1046 and hydrophobic interactions |
Note: The RMSD values are hypothetical and for illustrative purposes. Actual values will be generated from the trajectory analysis.
Part 3: Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.[15][16][17][18][19]
Experimental Protocol: MM/PBSA Calculation
-
Calculation Setup:
-
Rationale: To use the MD trajectory to calculate the binding free energy by considering the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.
-
Steps:
-
Extract snapshots from the stable part of the production MD trajectory.
-
Use a tool like g_mmpbsa or the MMPBSA.py script from AmberTools to perform the calculation.
-
The calculation will provide the binding free energy (ΔG_bind) and its components.
-
-
Comparative Binding Free Energy Results
| Compound | ΔG_bind (kcal/mol) |
| This compound | -25.5 |
| Axitinib | -45.2 |
| Sorafenib | -38.7 |
Note: The binding free energy values are hypothetical and for illustrative purposes. Actual values will be generated from the MM/PBSA calculation.
Conclusion
This guide has provided a comprehensive framework for the in-silico investigation of this compound as a potential VEGFR-2 inhibitor. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mode, stability, and affinity of this novel compound in comparison to established drugs. The comparative approach outlined here allows for a robust evaluation of its potential as a lead candidate for further drug development efforts. The principles and methodologies described are broadly applicable to the in-silico analysis of other small molecule-protein interactions, serving as a valuable resource for the drug discovery community.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12259D [pubs.rsc.org]
- 6. rcsb.org [rcsb.org]
- 7. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. Protein-Ligand Complex [mdtutorials.com]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 18. scribd.com [scribd.com]
- 19. peng-lab.org [peng-lab.org]
Safety Operating Guide
Guide to the Safe Disposal of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
This document provides a detailed protocol for the proper disposal of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate. As a chlorinated heterocyclic compound, this substance requires specialized handling and disposal procedures to ensure personnel safety and environmental protection. The guidance herein is synthesized from established safety protocols for halogenated organic compounds and data on analogous chemical structures.
Core Principle: Hazard Identification and Waste Classification
This compound is classified as a halogenated organic compound . The primary hazard associated with this class of chemicals is the potential for environmental toxicity and the formation of hazardous byproducts, such as hydrogen chloride gas, upon improper treatment or combustion.[1][2] While specific toxicological data for this exact molecule is not widely available, its structural alerts—a chlorinated functional group and a biologically active thiadiazole ring—necessitate its treatment as hazardous waste.[3][4][5]
Chemical Profile:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅ClN₂O₂S | [6][7] |
| Molecular Weight | 192.62 g/mol | [6][7] |
| Appearance | Not explicitly stated; likely a solid or liquid |
| Key Structural Features | Chlorinated, 1,2,3-Thiadiazole Heterocycle, Ester | |
Due to its chlorinated nature, this waste must never be mixed with non-halogenated organic solvents.[8][9] Such mixing contaminates the non-halogenated solvent stream, which is often recycled, and complicates the disposal process, leading to significantly higher costs and regulatory burdens.[8]
Personnel Protection: A Non-Negotiable Prerequisite
Before handling the chemical for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum requirements based on safety data for structurally similar compounds.[10][11]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] | To protect against potential splashes and eye irritation. |
| Skin Protection | Impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[10] | To prevent skin contact, as related compounds can cause irritation. |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood.[11] If ventilation is inadequate or if aerosols may be generated, a full-face respirator with appropriate cartridges is necessary.[10] | To prevent inhalation of vapors or particulates, which may cause respiratory irritation.[12] |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection and disposal of this compound waste.
Step 1: Waste Collection
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
Labeling: The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
"this compound"
-
Associated Hazard Pictograms (e.g., Irritant, Environmental Hazard)
-
-
Transfer: Carefully transfer the waste chemical into the designated container inside a chemical fume hood. Avoid spills and splashes.
-
Segregation: Ensure this container is used only for this chemical and other compatible halogenated wastes. Do not mix with acids, bases, oxidizers, or non-halogenated organic solvents.[8]
Step 2: Spill Management
In the event of an accidental spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]
-
Contain & Absorb: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material.[11]
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Step 3: Final Disposal Pathway
The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration .[1][10]
-
Secure Container: Once the waste container is full (up to 80% capacity), securely seal the lid.
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Mechanism of Destruction: The material will be transported to a licensed chemical destruction plant.[10] There, it undergoes controlled incineration at high temperatures (e.g., 900°C to 1000°C) in the presence of air and steam.[1] This process breaks down the organic molecule into simpler, gaseous byproducts like carbon dioxide, nitrogen, and hydrogen chloride.[1]
-
Flue Gas Scrubbing: The resulting gases are passed through a scrubbing system, which neutralizes the acidic hydrogen chloride gas, preventing its release into the atmosphere.[1][2][10]
Under no circumstances should this chemical be disposed of down the drain or placed in general solid waste. [10][11] This is illegal and poses a significant threat to aquatic ecosystems and water treatment infrastructure.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from initial use to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate - CAS:64837-49-6 - Abovchem [abovchem.com]
- 7. This compound [cymitquimica.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
